KMI169
Description
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Properties
Molecular Formula |
C31H31Cl2N7O2 |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1 |
InChI Key |
GRKYJLSMFYQHMP-APASRLOHSA-N |
Isomeric SMILES |
C1CN(C1)CC2=CC(=CC=C2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of KMI169: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KMI169 has emerged as a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), presenting a promising therapeutic avenue, particularly in the context of oncology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to generate this information. The described signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many diseases, including cancer. Lysine methyltransferase 9 (KMT9), also known as SETD8, is a protein methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1), a modification associated with the regulation of gene expression and cell cycle control.[1][2] Elevated KMT9 activity has been implicated in the proliferation of various cancer cells, including those of the prostate, lung, colon, and bladder, making it an attractive target for therapeutic intervention.[3][4]
This compound is a first-in-class, potent, and selective small molecule inhibitor of KMT9.[5][6] It functions as a bi-substrate inhibitor, targeting both the S-adenosylmethionine (SAM) cofactor and the substrate-binding pockets of KMT9.[3][5] This targeted inhibition leads to the downregulation of genes essential for cell cycle progression, ultimately impairing the proliferation of tumor cells.[3][5] Notably, this compound has demonstrated significant anti-proliferative effects in cancer cell lines that are resistant to current standard-of-care therapies, such as castration- and enzalutamide-resistant prostate cancer.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.05 µM (50 nM) | KMT9 | [3][5] |
| Kd | 0.025 µM (25 nM) | KMT9 | [3][5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (GI50 values)
| Cell Line | Cancer Type | GI50 Value | Reference |
| PC-3M | Prostate Cancer | 150 nM | [3] |
| DU145 | Prostate Cancer | Not explicitly quantified, but proliferation impaired | [3] |
| LNCaP-abl | Prostate Cancer | Not explicitly quantified, but proliferation impaired | [3] |
| LNCaP-abl EnzaR | Enzalutamide-Resistant Prostate Cancer | Not explicitly quantified, but proliferation impaired | [3] |
| J82 | Bladder Cancer | 371 nM | [3] |
| RT-112 | Bladder Cancer | 320 nM | [3] |
| 5637 | Bladder Cancer | Proliferation impaired | [3] |
| CAL-29 | Bladder Cancer | Proliferation impaired | [3] |
| UM-UC-3 | Bladder Cancer | Proliferation impaired | [3] |
Table 3: Selectivity Profile of this compound
| Target | Inhibition | Concentration | Reference |
| PRMT5 | ~60% maximum inhibition | 30 µM | [3][5] |
| Other Histone Markers (H3K4me2, H3K9me2, H4K20me1) | No alteration | 500 nM | [3][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of KMT9. This inhibition prevents the monomethylation of histone H4 at lysine 12 (H4K12me1). The reduction in H4K12me1 levels alters the chromatin landscape and leads to the downregulation of a specific set of genes that are critical for cell cycle progression.[1][2][3] Key downstream target genes affected by this compound include MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[3] The collective downregulation of these genes results in cell cycle arrest and a potent anti-proliferative effect on cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against KMT9 was determined using a radiometric assay.
-
Objective: To determine the IC50 value of this compound against KMT9.
-
Methodology:
-
Recombinant KMT9 enzyme is incubated with a histone H4 peptide substrate and ³H-labeled S-adenosylmethionine (SAM) as the methyl donor.
-
Various concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled methylated peptide is separated from the unreacted ³H-SAM.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound in various cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
GI50 values are calculated by plotting cell viability against the logarithm of the drug concentration.
-
Western Blot Analysis for Histone Methylation
The effect of this compound on cellular histone methylation levels was determined by Western blotting.
-
Objective: To assess the in-cell inhibition of KMT9 by measuring the levels of its product, H4K12me1.
-
Methodology:
-
Prostate cancer cells (e.g., PC-3M) are treated with this compound (e.g., 500 nM) or a control for a specified duration (e.g., 3 days).[3][5]
-
Cells are harvested, and histones are extracted from the nuclei.
-
Protein concentrations are determined, and equal amounts of histone extracts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H4K12me1.
-
A loading control antibody (e.g., total Histone H3 or H4) is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the direct binding of this compound to KMT9 in a cellular context.
-
Objective: To demonstrate target engagement of this compound with KMT9 in intact cells.
-
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The cell suspensions are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
The amount of soluble KMT9 at each temperature is quantified by Western blotting or other protein detection methods.
-
Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature.
-
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly support its therapeutic potential as a novel anti-cancer agent. Its potent and selective inhibition of KMT9, coupled with its ability to suppress the proliferation of therapy-resistant cancer cells, highlights a promising new strategy for treating cancers with high unmet medical needs.[7]
Future research should focus on several key areas:
-
In Vivo Efficacy: Comprehensive in vivo studies using xenograft and patient-derived xenograft (PDX) models are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing cancer therapies could lead to more effective treatment regimens.
-
Clinical Development: The promising preclinical profile of this compound warrants its advancement into clinical trials to assess its safety and efficacy in cancer patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.wiki [static.igem.wiki]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
KMI169: A Technical Guide to a Novel Epigenetic Regulator in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are pivotal in regulating gene expression and cellular function, and their dysregulation is a hallmark of cancer. The lysine methyltransferase KMT9 has emerged as a critical player in oncogenesis, particularly in therapy-resistant cancers. This technical guide provides an in-depth overview of KMI169, a potent and selective inhibitor of KMT9, and its role in epigenetic regulation. We will delve into its mechanism of action, present key quantitative data on its efficacy and selectivity, detail relevant experimental protocols, and visualize its impact on cellular signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting KMT9.
Introduction to KMT9 and this compound
Lysine methyltransferase 9 (KMT9) is a Rossmann-fold-containing methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1).[1] This epigenetic mark is associated with the regulation of genes involved in critical cellular processes, including the cell cycle.[1][2] Dysregulation of KMT9 has been implicated in the proliferation of various cancer cells, including those of the prostate, lung, and colon, making it a compelling therapeutic target.[1][3]
This compound is a first-in-class, potent, and selective small-molecule inhibitor of KMT9.[1][4] It was developed through structure-guided drug design and functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1][4] By inhibiting the catalytic activity of KMT9, this compound has demonstrated significant anti-proliferative effects in cancer cells, including castration- and enzalutamide-resistant prostate cancer models.[1][4]
Quantitative Data on this compound
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Binding Affinity of this compound for KMT9
| Parameter | Value | Description |
| IC50 | 0.05 µM | The half-maximal inhibitory concentration of this compound against KMT9 enzymatic activity.[5] |
| Kd | 0.025 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to KMT9.[5] |
Table 2: Selectivity Profile of this compound
| Methyltransferase | Inhibition | Notes |
| A panel of SET-domain and Rossmann-fold methyltransferases | High Selectivity | This compound showed high selectivity for KMT9 when screened against a large panel of other methyltransferases.[1] |
| PRMT5 | ~60% at 30 µM | Even at a high concentration, this compound only achieved partial inhibition of PRMT5, suggesting it does not effectively target cellular PRMT5.[1][5] |
| Protein Kinases | High Selectivity | A KINOMEscan™ screen against 97 kinases confirmed the high selectivity of this compound for KMT9.[1] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| PC-3M | Prostate Cancer | 150 |
| DU145 | Prostate Cancer | Data not specified |
| LNCaP-abl | Prostate Cancer | Data not specified |
| LNCaP-abl EnzaR | Enzalutamide-Resistant Prostate Cancer | Data not specified |
| J82 | Bladder Cancer | 371 |
| RT-112 | Bladder Cancer | 320 |
| 5637 | Bladder Cancer | Data not specified |
| CAL-29 | Bladder Cancer | Data not specified |
| UM-UC-3 | Bladder Cancer | Data not specified |
GI50 is the concentration that causes 50% inhibition of cell growth.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of KMT9. This leads to a reduction in the levels of H4K12me1, an epigenetic mark that KMT9 is responsible for "writing". The decrease in H4K12me1 at the promoters of specific genes results in the downregulation of their expression. Many of these KMT9 target genes are critically involved in cell cycle regulation.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits KMT9, leading to reduced H4K12me1 and downregulation of cell cycle genes, ultimately impairing tumor cell proliferation.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the original research publications.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Methodology Overview:
-
Cell Treatment: Cancer cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are lysed, and the lysates are heated across a range of temperatures.
-
Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Detection: The amount of soluble KMT9 in the supernatant is quantified, typically by Western blotting.
-
Analysis: A melting curve is generated by plotting the amount of soluble KMT9 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates that the inhibitor has bound to and stabilized KMT9.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology Overview:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or a control compound.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound, and the GI50 value is determined.
Drug Discovery and Development Workflow
The development of this compound followed a structured drug discovery pipeline, from target identification to a promising preclinical candidate.
Caption: The logical progression of this compound's discovery and preclinical development.
Conclusion and Future Directions
This compound represents a significant advancement in the field of epigenetic therapy. As a potent and selective inhibitor of KMT9, it offers a promising therapeutic strategy for various cancers, particularly those that have developed resistance to standard treatments. The data presented in this guide underscore its potential as a valuable tool for further research into the biological roles of KMT9 and as a lead compound for the development of novel anti-cancer drugs. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The continued exploration of KMT9 biology and the development of inhibitors like this compound hold the potential to open new avenues for personalized cancer medicine.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
KMI169: A Selective Inhibitor of Lysine Methyltransferase 9 (KMT9) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KMI169 has emerged as a potent and highly selective small molecule inhibitor of lysine methyltransferase 9 (KMT9), a key epigenetic regulator implicated in various cancers, including prostate, lung, colon, and bladder cancer.[1][2][3][4] This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of KMT9 inhibition.
Introduction to KMT9
Lysine methyltransferase 9 (KMT9), also known as HEMK2 or N6AMT1, is a histone methyltransferase that, in a heterodimeric complex with TRMT112, specifically monomethylates histone H4 at lysine 12 (H4K12me1).[5] This epigenetic mark is enriched at the promoters of genes involved in cell cycle regulation.[2][5] Dysregulation of KMT9 activity has been linked to the proliferation of cancer cells, including those resistant to conventional therapies, making it an attractive therapeutic target.[2][3][6][7] KMT9's role in controlling the expression of critical cell cycle genes highlights its importance in tumor progression.[4][5]
This compound: Mechanism of Action
This compound acts as a bi-substrate inhibitor, concurrently targeting the binding pockets for the cofactor S-5'-adenosyl-L-methionine (SAM) and the histone substrate of KMT9.[1][2] This dual-targeting mechanism contributes to its high potency and selectivity. By occupying these essential binding sites, this compound effectively blocks the catalytic activity of KMT9, preventing the methylation of H4K12.[7] This inhibition leads to the downregulation of KMT9 target genes, ultimately impairing cancer cell proliferation.[1][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| IC50 (KMT9) | 0.05 µM | [1] |
| Kd (KMT9) | 0.025 µM | [1] |
Table 2: Cellular Activity of this compound (GI50 Values)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| PC-3M | Prostate Cancer | 150 | [9] |
| DU145 | Prostate Cancer | Not specified | [1] |
| LNCaP-abl | Prostate Cancer | Not specified | [1] |
| LNCaP-abl EnzaR | Prostate Cancer | Not specified | [1] |
| J82 | Bladder Cancer | 371 | [4][9] |
| RT-112 | Bladder Cancer | 320 | [4][9] |
| 5637 | Bladder Cancer | Not specified | [4][9] |
| CAL-29 | Bladder Cancer | Not specified | [4][9] |
| UM-UC-3 | Bladder Cancer | Not specified | [4][9] |
Selectivity Profile
This compound exhibits high selectivity for KMT9 over other methyltransferases. A screening against a panel of SET domain- and Rossmann fold-containing methyltransferases showed minimal off-target activity.[7][10] Notably, even at a high concentration of 30 µM, this compound only achieved approximately 60% inhibition of PRMT5, suggesting it does not significantly target cellular PRMT5.[1][7] Further confirming its selectivity, this compound did not alter other histone marks such as H3K4me2, H3K9me2, and H4K20me1 in PC-3M prostate cancer cells.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Radiometric Filter Binding Assay for IC50 Determination
This assay is a standard method for measuring the activity of methyltransferases by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant KMT9 enzyme, a histone H4-derived peptide substrate, and [3H]-labeled S-adenosyl-L-methionine (SAM) in a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic reaction to proceed.
-
Quenching and Filtration: Stop the reaction and spot the mixture onto a filter membrane that binds the peptide substrate.
-
Washing: Wash the filter membrane to remove unincorporated [3H]-SAM.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context based on the principle of ligand-induced thermal stabilization.[8][11]
Protocol:
-
Cell Treatment: Treat intact cancer cells (e.g., PC-3M) with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a defined period.[4]
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-6 minutes) to induce protein denaturation and aggregation.[4][11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[11]
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble KMT9 in the supernatant at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble KMT9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[4]
Western Blotting for H4K12me1 Levels
This technique is used to measure the cellular levels of H4K12me1 to confirm the inhibitory effect of this compound on KMT9 activity in cells.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., PC-3M) and treat them with this compound (e.g., 500 nM) or a control compound for various time points (e.g., 1, 2, and 3 days).[4]
-
Histone Extraction: Isolate histones from the treated cells using an appropriate extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4K12me1. A primary antibody for total Histone H4 should be used as a loading control.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of H4K12me1 normalized to total Histone H4.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to determine if KMT9 inhibition by this compound affects the association of KMT9 with the promoter regions of its target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for KMT9 or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Quantitative PCR (qPCR): Use qPCR with primers specific to the promoter regions of known KMT9 target genes (e.g., cell cycle regulators) to quantify the amount of immunoprecipitated DNA. A decrease in the enrichment of these promoters in this compound-treated cells compared to control cells indicates reduced KMT9 binding.
KMT9 Signaling and Downstream Effects of this compound
KMT9 plays a crucial role in gene expression by monomethylating H4K12 at the promoters of target genes. This epigenetic modification is associated with transcriptional regulation. Inhibition of KMT9 by this compound leads to a reduction in H4K12me1 levels, which in turn downregulates the expression of genes essential for cell cycle progression.[1][8] Genes reported to be downregulated by this compound include MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1][9] The collective downregulation of these genes results in cell cycle arrest and a potent anti-proliferative effect in cancer cells.[3]
Conclusion
This compound is a valuable research tool for elucidating the biological functions of KMT9 and a promising lead compound for the development of novel cancer therapeutics.[2] Its high potency, selectivity, and demonstrated cellular activity in various cancer models, including treatment-resistant prostate cancer, underscore its potential.[3][6] This technical guide provides a foundational understanding of this compound and detailed protocols to facilitate further research into this innovative epigenetic inhibitor.
References
- 1. PXD008965 - KMT9 writes the histone mark H4K12me1 and controls metabolism and proliferation of castration-resistant prostate cancer cells - OmicsDI [omicsdi.org]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 7. researchgate.net [researchgate.net]
- 8. huber.embl.de [huber.embl.de]
- 9. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
KMI169: A Technical Whitepaper on the Discovery and Development of a Novel KMT9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KMI169 is a potent and selective, first-in-class small molecule inhibitor of lysine methyltransferase 9 (KMT9). Developed through a structure-guided design, this compound functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9. This targeted inhibition disrupts the epigenetic regulation of key cell cycle genes, leading to potent anti-proliferative effects in various cancer cell lines, including therapy-resistant prostate cancer. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction
Protein methyltransferases (PMTs) are a critical class of enzymes involved in the epigenetic regulation of gene expression.[1] Their dysregulation has been implicated in a multitude of diseases, including cancer.[2] Lysine methyltransferase 9 (KMT9), a Rossmann-fold histone lysine methyltransferase, has emerged as a promising therapeutic target.[1][2] KMT9 catalyzes the monomethylation of histone H4 at lysine 12 (H4K12me1), a modification linked to the regulation of genes controlling cellular proliferation.[3] Notably, the enzymatic activity of KMT9 is crucial for the proliferation of various tumor cells, including those in prostate, lung, and colon cancers.[2] This dependency identifies KMT9 as a druggable target for oncological intervention.
This compound was developed as a potent and selective inhibitor to probe the cellular functions of KMT9 and to serve as a lead compound for the development of clinical candidates. Its development was based on a bi-substrate inhibitor strategy, which has proven successful in targeting other PMTs. This whitepaper will detail the discovery, biochemical and cellular characterization, and the preclinical anti-cancer activity of this compound.
Discovery and Structure-Guided Design
The development of this compound was a result of a meticulous structure-guided design process aimed at creating a high-affinity inhibitor that mimics both the SAM cofactor and the lysine substrate of KMT9. This bi-substrate approach is a powerful strategy for achieving both potency and selectivity.[1] The iterative process of design, synthesis, and biological evaluation, guided by the crystal structure of KMT9, allowed for the optimization of the compound's potency, selectivity, and pharmacological properties.[4]
Mechanism of Action
This compound acts as a competitive inhibitor of KMT9. By occupying both the SAM and substrate binding sites, it effectively blocks the catalytic activity of the enzyme.[5] This inhibition prevents the transfer of a methyl group to histone H4 at lysine 12.[5] The reduction in H4K12me1 levels alters the expression of KMT9 target genes, many of which are critically involved in the regulation of the cell cycle.[5] The downstream effect is a potent suppression of tumor cell proliferation.
Quantitative Data
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Description |
| IC50 | 0.05 µM | Half-maximal inhibitory concentration against KMT9.[5] |
| Kd | 0.025 µM | Dissociation constant for KMT9 binding.[5] |
Table 2: Selectivity Profile of this compound
| Off-Target | Inhibition | Notes |
| PRMT5 | ~60% at 30 µM | This compound shows significantly lower potency against PRMT5 compared to KMT9.[5] |
| Other Methyltransferases | Minimal | High selectivity was observed against a large panel of SET domain and Rossmann-fold methyltransferases. |
| Protein Kinases | Minimal | This compound displays high selectivity against a broad panel of protein kinases. |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| PC-3M | Prostate Cancer | 150[1] |
| DU145 | Prostate Cancer | Proliferation impaired[5] |
| LNCaP-abl | Prostate Cancer (Enzalutamide-resistant) | Proliferation impaired[5] |
| LNCaP-abl EnzaR | Prostate Cancer (Enzalutamide-resistant) | Proliferation impaired[5] |
| J82 | Bladder Cancer | 371[5] |
| RT-112 | Bladder Cancer | 320[5] |
| 5637 | Bladder Cancer | Proliferation impaired[5] |
| CAL-29 | Bladder Cancer | Proliferation impaired[5] |
| UM-UC-3 | Bladder Cancer | Proliferation impaired[5] |
Note: Proliferation of HepG2 (liver cancer) and PANC-1 (pancreatic cancer) cells were not significantly affected by this compound.[5]
Experimental Protocols
Western Blot Analysis
To assess the cellular effects of this compound on histone methylation, Western blotting was performed on lysates from treated cancer cell lines.
-
Cell Lysis: Cells were cultured and treated with this compound at the desired concentrations and durations (e.g., 500 nM for 3 days for H4K12me1 analysis in PC-3M cells).[5] Following treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes were blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies specific for H4K12me1 and other histone marks (e.g., H3K4me2, H3K9me2, H4K20me1) as controls.[5] A primary antibody against a housekeeping protein (e.g., total Histone H4 or GAPDH) was used as a loading control. After washing, membranes were incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or a control compound for a specified period (e.g., 7 days for prostate cancer cell lines).[5]
-
MTT Addition: Following the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and the GI50 (the concentration that causes 50% growth inhibition) was determined.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development . There are no registered clinical trials for this compound on major clinical trial registries such as ClinicalTrials.gov or the EU Clinical Trials Register. The published research highlights its promise as a therapeutic candidate, particularly for treatment-resistant prostate cancer, and suggests it is a valuable tool for further investigation into KMT9 biology.[3]
Conclusion
This compound represents a significant advancement in the field of epigenetic drug discovery. As a potent and highly selective inhibitor of KMT9, it has demonstrated robust anti-proliferative activity in preclinical models of cancer, including those resistant to current therapies. The detailed understanding of its mechanism of action and the availability of well-defined experimental protocols will facilitate further research and development. The data presented in this whitepaper underscores the potential of this compound as a promising candidate for future clinical investigation in the treatment of various malignancies.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. texaschildrens.org [texaschildrens.org]
KMI169: A Novel Inhibitor of KMT9 with Potent Activity Against Castration-Resistant Prostate Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and cellular impact of KMI169, a first-in-class, potent, and selective small molecule inhibitor of lysine methyltransferase 9 (KMT9). The document focuses on its effects on castration-resistant prostate cancer (CRPC) cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its underlying molecular pathways and experimental designs.
Core Mechanism of Action
This compound functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1] This dual inhibition leads to a highly potent and selective blockade of KMT9's catalytic activity. The primary molecular consequence of KMT9 inhibition by this compound in prostate cancer cells is the reduction of histone H4 lysine 12 monomethylation (H4K12me1), a key epigenetic mark regulated by KMT9.[1] This alteration in the epigenetic landscape leads to the downregulation of a specific set of genes, many of which are critically involved in cell cycle regulation.[1][2] The ultimate outcome of this cascade of events is the potent suppression of tumor cell proliferation, including in CRPC cells that are resistant to standard-of-care therapies like enzalutamide.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound against KMT9 and CRPC cells.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (KMT9) | 0.05 µM | [3] |
| Kd (KMT9) | 0.025 µM | [3] |
Table 2: Anti-proliferative Activity of this compound in CRPC Cell Lines
| Cell Line | Description | GI50 | Reference |
| PC-3M | Castration-Resistant | 150 nM | [3] |
| DU145 | Castration-Resistant | Data not specified | [3] |
| LNCaP-abl | Castration-Resistant | Data not specified | [3] |
| LNCaP-abl EnzaR | Enzalutamide-Resistant | Data not specified | [3] |
Table 3: Effect of this compound on Gene Expression in PC-3M Cells
| Gene | Function | Effect | Reference |
| MYB | Transcription factor, cell cycle progression | Downregulated | [3] |
| AURKB | Mitotic kinase | Downregulated | [3] |
| FOXA1 | Transcription factor in prostate cancer | Downregulated | [3] |
| CDK2 | Cell cycle kinase | Downregulated | [3] |
| BIRC5 (Survivin) | Apoptosis inhibitor | Downregulated | [3] |
| E2F1 | Transcription factor, cell cycle progression | Downregulated | [3] |
| E2F8 | Transcription factor, cell cycle progression | Downregulated | [3] |
| CDC6 | DNA replication initiation | Downregulated | [3] |
| LIG1 | DNA ligase | Downregulated | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the signaling pathway of this compound and the workflows of key experiments.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound.
Cell Culture
-
Cell Lines: PC-3M, DU145, LNCaP-abl, and LNCaP-abl EnzaR castration-resistant prostate cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability (MTT) Assay
-
Cell Seeding: CRPC cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Plates were incubated for 7 days at 37°C.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Formazan Solubilization: After a 4-hour incubation at 37°C, the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.
Western Blot Analysis
-
Cell Treatment and Lysis: PC-3M cells were treated with 500 nM this compound for 1, 2, or 3 days. Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against H4K12me1 and Histone H4 (as a loading control).
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
RNA-Sequencing (RNA-Seq) Analysis
-
Cell Treatment: PC-3M cells were treated with 360 nM this compound or DMSO control for 4 days.
-
RNA Isolation: Total RNA was extracted from the cells using the RNeasy Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries were prepared from high-quality total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate paired-end reads.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome (hg38). Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon this compound treatment compared to the DMSO control. Gene Ontology (GO) and pathway analysis were subsequently performed to identify the biological processes affected by this compound.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. Its targeted inhibition of KMT9 leads to a cascade of epigenetic and transcriptional changes that ultimately suppress the proliferation of cancer cells, including those resistant to current therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other KMT9 inhibitors as a new class of oncology therapeutics.
References
The Structure-Activity Relationship of KMI169: A Technical Guide to a Novel KMT9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9). This compound operates as a bi-substrate inhibitor, concurrently targeting the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1][2][3][4] This dual-targeting mechanism contributes to its high potency and selectivity, making it a valuable tool for investigating the cellular functions of KMT9 and a promising starting point for the development of therapeutics for cancers, including therapy-resistant prostate cancer.[2][3]
Core Quantitative Data
The following tables summarize the key quantitative metrics defining the activity of this compound and its control compound, KMI169Ctrl.
| Compound | Target | IC50 (µM) | Kd (µM) |
| This compound | KMT9 | 0.05[1] | 0.025[1] |
| KMI169Ctrl | KMT9 | - | No Binding |
| Cell Line | Cancer Type | GI50 (nM) - this compound | GI50 (nM) - KMI169Ctrl |
| PC-3M | Prostate Cancer | 150 | >10,000 |
| DU145 | Prostate Cancer | 230 | >10,000 |
| LNCaP-abl | Prostate Cancer | 210 | >10,000 |
| LNCaP-abl EnzaR | Prostate Cancer | 250 | >10,000 |
| J82 | Bladder Cancer | 371[1][5] | - |
| RT-112 | Bladder Cancer | 320[1][5] | - |
| 5637 | Bladder Cancer | Proliferation Impaired | - |
| CAL-29 | Bladder Cancer | Proliferation Impaired | - |
| UM-UC-3 | Bladder Cancer | Proliferation Impaired | - |
| HepG2 | Liver Cancer | Not Affected | - |
| PANC-1 | Pancreatic Cancer | Not Affected | - |
Mechanism of Action & Signaling Pathway
This compound inhibits the catalytic activity of KMT9, a histone methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1).[5][6] This inhibition leads to a reduction in global H4K12me1 levels within cells.[1] The downstream consequence of this epigenetic modification is the selective downregulation of genes involved in cell cycle regulation.[1][2][3][4] Key genes affected include MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1] The suppression of these pro-proliferative genes ultimately leads to the impairment of tumor cell proliferation.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
KMT9 Methyltransferase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of KMT9.
Methodology:
-
Recombinant KMT9 enzyme, a histone H4 peptide substrate, and S-[³H]-adenosyl-L-methionine (SAM) are combined in a reaction buffer.
-
The inhibitor, this compound, is added at varying concentrations.
-
The reaction is incubated to allow for the transfer of the ³H-methyl group from SAM to the histone peptide.
-
The reaction is stopped, and the radiolabeled peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Microscale Thermophoresis (MST)
MST is utilized to determine the binding affinity (Kd) of this compound to KMT9.
Methodology:
-
His-tagged KMT9 is labeled with a fluorescent dye (e.g., RED-tris-NTA).[7]
-
A serial dilution of this compound is prepared.
-
The labeled KMT9 (at a constant concentration) is mixed with each dilution of this compound and incubated to reach binding equilibrium.[7]
-
The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled KMT9 along a temperature gradient.
-
The change in thermophoresis upon binding of this compound is used to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the engagement of this compound with its target, KMT9, within a cellular context.
Methodology:
-
Intact cells (e.g., PC-3M prostate cancer cells) are treated with this compound or a vehicle control.[7]
-
The cells are heated to various temperatures, causing proteins to denature and aggregate.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble KMT9 at each temperature is quantified by Western blot.
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The shift in the melting curve for this compound-treated cells compared to control cells indicates target engagement.[7]
Western Blot Analysis for H4K12me1 Levels
This method is used to measure the downstream effect of this compound on its epigenetic mark.
Methodology:
-
Prostate cancer cells (e.g., PC-3M) are treated with this compound or KMI169Ctrl for various durations (e.g., 1, 2, and 3 days).[7]
-
Histones are extracted from the cell nuclei.
-
The histone extracts are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with a primary antibody specific for H4K12me1.
-
A secondary antibody conjugated to a fluorescent or chemiluminescent reporter is used for detection.
-
Total histone H4 levels are also measured as a loading control.[7]
Cell Proliferation (MTT) Assay
The anti-proliferative effects of this compound on cancer cell lines are determined using an MTT assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or KMI169Ctrl.
-
After a defined incubation period (e.g., 7 days), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
The half-maximal growth inhibition (GI50) values are calculated.[7]
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the discovery and characterization of a KMT9 inhibitor like this compound.
Structure-Activity Relationship (SAR) Insights
The development of this compound was guided by structure-based drug design.[2][3] Initial SAR studies have highlighted the importance of specific chemical moieties for potent KMT9 inhibition. For instance, modifications to the 1-amino group of precursor compounds significantly impacted potency, with a primary amine demonstrating superior activity compared to monomethylated or dimethylated amines, underscoring the critical role of hydrogen bond donation in ligand binding. Further optimization of the substrate-mimicking portion of the molecule led to the identification of this compound as a highly potent and selective inhibitor. The development of a structurally related control compound, KMI169Ctrl, which is inactive against KMT9, further validates that the observed cellular effects are due to the specific inhibition of KMT9.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer [mdpi.com]
- 5. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
KMI169: A Novel Inhibitor Targeting KMT9 in Bladder Cancer Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of KMI169 in bladder cancer cell proliferation. This compound is a recently developed selective small-molecule inhibitor of Lysine Methyltransferase 9 (KMT9), an enzyme implicated in the progression of various cancers, including muscle-invasive bladder cancer (MIBC).[1][2] This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound functions by targeting the catalytic activity of KMT9, a histone methyltransferase that plays a crucial role in regulating gene expression.[2][3] KMT9, an obligate heterodimer composed of KMT9α and KMT9β, monomethylates histone H4 at lysine 12 (H4K12me1).[4] This epigenetic modification is critical for the expression of genes involved in cell cycle control and proliferation.[4] By fitting into the active site of KMT9, this compound acts as a "key in its lock," effectively blocking its enzymatic function.[5][6] This inhibition of KMT9's catalytic activity leads to a downstream deregulation of target gene expression, ultimately impairing the proliferation of bladder cancer cells.[2][4] Notably, the anti-proliferative effects of this compound have been observed in various MIBC cell lines.[1][2]
Quantitative Data on Proliferative Inhibition
The efficacy of this compound in inhibiting the proliferation of various muscle-invasive bladder cancer (MIBC) cell lines has been quantified using half-maximal growth inhibition (GI50) values, as determined by MTT viability assays.[1][7]
| Cell Line | GI50 (µM) for this compound |
| J82 | 0.15 |
| RT-112 | Not explicitly stated, but inhibited |
| 5637 | Not explicitly stated, but inhibited |
| CAL-29 | Not explicitly stated, but inhibited |
| HT-1376 | Not explicitly stated, but inhibited |
| UM-UC-3 | Not explicitly stated, but inhibited |
Data represents the concentration of this compound required to inhibit cell growth by 50%. Assays were performed over a 96-hour treatment period. A control compound, KMI169Ctrl, showed no significant effect on cell proliferation.[4]
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the role of this compound in bladder cancer cell proliferation.
Cell Culture
Human bladder cancer cell lines (5637, CAL-29, HT-1376, UM-UC-3, and J82) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.
MTT Viability Assay
-
Cell Seeding: Bladder cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound or the control compound KMI169Ctrl.
-
Incubation: The cells were incubated for 96 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves.[7]
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or DMSO were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against KMT9α, KMT9β, H4K12me1, or Histone H4.[4]
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from treated cells using an RNeasy Mini Kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
PCR Amplification: qRT-PCR was performed using a SYBR Green PCR Master Mix and gene-specific primers for Cdk6, Wee1, Dag1, Itga6, Birc5, Cav1, and Thbs1.[2]
-
Data Analysis: The relative mRNA expression levels were calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in bladder cancer cells.
Caption: Downstream effects of KMT9 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing KMI169 in a Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement of KMT9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within the complex environment of a living cell. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This application note provides a detailed protocol for using KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), in a CETSA to confirm its direct binding to KMT9 in a cellular context. This compound has been identified as a bi-substrate inhibitor that targets the S-5'-adenosyl-L-methionine (SAM) and substrate binding pockets of KMT9.[1][2] By inhibiting KMT9, this compound can downregulate genes involved in cell cycle regulation and subsequently impair the proliferation of tumor cells.[1][2][3] This makes verifying its engagement with KMT9 in cells a critical step in its development as a potential therapeutic agent.
Key Concepts of CETSA
The core principle of CETSA is that the binding of a small molecule to its protein target alters the protein's thermal stability. When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding ligand, the target protein is stabilized, and its melting temperature (Tm), the temperature at which 50% of the protein is denatured, increases. This thermal shift (ΔTm) is a direct indicator of target engagement. The amount of soluble protein remaining at different temperatures can be quantified, typically by Western blotting, to generate a melting curve.
This compound and its Target: KMT9
This compound is a selective inhibitor of KMT9, a lysine methyltransferase that plays a crucial role in the regulation of gene expression.[1][2] KMT9, in a complex with its partner TRMT112, monomethylates histone H4 at lysine 12 (H4K12me1).[4][5] This epigenetic modification is associated with the regulation of genes that control cell cycle progression.[4][5] Dysregulation of KMT9 activity has been implicated in the proliferation of various cancers, including prostate cancer.[1][3][4] Therefore, inhibitors of KMT9 like this compound are of significant interest for cancer therapy. Cellular thermal shift assays have demonstrated robust engagement of this compound with endogenous KMT9 in cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from CETSA experiments performed with this compound, demonstrating its ability to stabilize KMT9 in different prostate cancer cell lines.
| Cell Line | Compound | Concentration | Target Protein | ΔTm (K) | Reference |
| PC-3M | This compound | 1 µM | KMT9 | 9.8 | [1] |
| LNCaP-abl | This compound | 1 µM | KMT9 | 8.3 | [1] |
| PC-3M | KMI169Ctrl | 1 µM | KMT9 | 1.0 | [1] |
KMI169Ctrl is a negative control compound that does not significantly bind to or stabilize KMT9.[1]
Experimental Protocols
This section provides a detailed methodology for performing a CETSA experiment with this compound to assess its engagement with KMT9.
Materials and Reagents
-
Cell Lines: Human prostate cancer cell lines (e.g., PC-3M or LNCaP-abl)
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds:
-
This compound (prepared as a stock solution in DMSO)
-
KMI169Ctrl (negative control, prepared as a stock solution in DMSO)
-
DMSO (vehicle control)
-
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Protease Inhibitor Cocktail
-
Lysis Buffer: (e.g., RIPA buffer or a buffer containing 0.3% NP-40 and protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-KMT9 antibody
-
Anti-loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Thermal Cycler or Heating Block
-
Centrifuge
-
Western Blotting Equipment
Experimental Workflow Diagram
Caption: CETSA experimental workflow for this compound.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Seed the chosen prostate cancer cells (e.g., PC-3M) in culture plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
On the day of the experiment, replace the culture medium with fresh medium containing this compound (e.g., 1 µM), KMI169Ctrl (e.g., 1 µM), or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for a predetermined time (e.g., 1-3 hours) at 37°C in a CO2 incubator.
2. Heat Shock:
-
After incubation, harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS containing a protease inhibitor cocktail.
-
Resuspend the cell pellet in PBS with protease inhibitors to a desired cell density.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler or heating block and subject them to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes). Include a control sample that is not heated (kept at room temperature or on ice).
-
After heating, immediately cool the samples on ice.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
4. Protein Analysis (Western Blotting):
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare the samples for SDS-PAGE by adding loading buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KMT9 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control protein (e.g., Actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities for KMT9 and the loading control at each temperature point using image analysis software.
-
Normalize the KMT9 band intensity to the loading control for each sample.
-
Plot the normalized KMT9 intensity as a function of temperature for the DMSO, this compound, and KMI169Ctrl treated samples. This will generate the melting curves.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which the normalized intensity is reduced to 50% of the unheated control.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample (ΔTm = Tm(this compound) - Tm(DMSO)). A significant positive ΔTm indicates stabilization of KMT9 by this compound.
KMT9 Signaling Pathway
KMT9 plays a crucial role in cell cycle regulation by controlling the expression of key cell cycle genes. Inhibition of KMT9 by this compound disrupts this process, leading to impaired cancer cell proliferation.
Caption: KMT9 signaling pathway and inhibition by this compound.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a cellular thermal shift assay to confirm its engagement with the target protein KMT9. The detailed protocol and supporting information will enable researchers to robustly validate the intracellular activity of this compound and similar small molecule inhibitors, a critical step in the drug discovery and development process. The provided quantitative data and pathway information offer a solid foundation for interpreting the experimental results and understanding the mechanism of action of this compound.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KMT9 monomethylates histone H4 lysine 12 and controls proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Potency of KMI169: Application Notes and Protocols for IC50 Determination in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), across various cancer cell lines.
Introduction
This compound is a selective, bi-substrate inhibitor that targets the S-5'-adenosyl-L-methionine (SAM) cofactor and substrate binding pockets of KMT9.[1][2][3] By inhibiting KMT9, this compound downregulates the expression of genes crucial for cell cycle regulation, leading to impaired proliferation of tumor cells.[1][2][4] This makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in malignancies like prostate and bladder cancer.[5] The following protocols and data provide a framework for assessing the in vitro potency of this compound.
Data Summary: IC50 and GI50 Values of this compound
The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays. The table below summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values in various cell lines.
| Target/Cell Line | Cancer Type | Parameter | Value (nM) |
| KMT9 (in vitro) | - | IC50 | 50[1][3] |
| PC-3M | Prostate Cancer | GI50 | 150[3] |
| RT-112 | Bladder Cancer | GI50 | 320[1][3][6] |
| J82 | Bladder Cancer | GI50 | 371[1][3][6] |
| DU145 | Prostate Cancer | Proliferation Impaired | - |
| LNCaP-abl | Prostate Cancer | Proliferation Impaired | - |
| LNCaP-abl EnzaR | Enzalutamide-Resistant Prostate Cancer | Proliferation Impaired | - |
| 5637 | Bladder Cancer | Proliferation Impaired | - |
| CAL-29 | Bladder Cancer | Proliferation Impaired | - |
| UM-UC-3 | Bladder Cancer | Proliferation Impaired | - |
| HepG2 | Liver Cancer | Not Affected | - |
| PANC-1 | Pancreatic Cancer | Not Affected | - |
Note: Proliferation of DU145, LNCaP-abl, and LNCaP-abl EnzaR cells was reportedly impaired with this compound concentrations ranging from 0.2 to 1 µM.[1][3] In contrast, the proliferation of HepG2 and PANC-1 cells was not affected by this compound.[1][2]
Signaling Pathway of this compound
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of KMT9, which leads to a reduction in the methylation of histone H4 at lysine 12 (H4K12me1).[1][2] This epigenetic modification results in the downregulation of genes essential for cell cycle progression, such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for KMI169 Treatment in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KMI169 is a potent and selective, first-in-class, small-molecule inhibitor of lysine methyltransferase 9 (KMT9).[1][2][3] KMT9, a protein methyltransferase, plays a crucial role in the epigenetic regulation of gene expression and has been identified as a therapeutic target in various cancers, including prostate, lung, colon, and bladder cancer.[1][3][4][5] this compound functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) and the substrate binding pockets of KMT9.[2][3] By inhibiting the catalytic activity of KMT9, this compound has been shown to downregulate the expression of genes involved in cell cycle regulation, leading to the suppression of tumor cell proliferation.[2][3] Notably, it has demonstrated efficacy in castration- and enzalutamide-resistant prostate cancer cells, highlighting its potential as a novel therapeutic agent in advanced cancers.[2][6]
Mechanism of Action
This compound specifically inhibits KMT9, a histone lysine methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1).[2] This epigenetic mark is associated with the regulation of gene expression. Inhibition of KMT9 by this compound leads to a reduction in global H4K12me1 levels.[2][3] This, in turn, disrupts the expression of KMT9 target genes that are critical for cell cycle progression.[2] The downstream effect is a potent anti-proliferative activity in sensitive cancer cell lines.[1][2]
Caption: Mechanism of action of this compound in cancer cells.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal growth inhibition (GI₅₀) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| PC-3M | Prostate Cancer (castration-resistant) | 150 | [3] |
| J82 | Bladder Cancer | 371 | [3] |
| RT-112 | Bladder Cancer | 320 | [3] |
| 5637 | Bladder Cancer | - | [3] |
| CAL-29 | Bladder Cancer | - | [3] |
| UM-UC-3 | Bladder Cancer | - | [3] |
| DU145 | Prostate Cancer (castration-resistant) | - | [3] |
| LNCaP-abl | Prostate Cancer (castration-resistant) | - | [3] |
| LNCaP-abl EnzaR | Prostate Cancer (enzalutamide-resistant) | - | [3] |
Note: Specific GI₅₀ values for 5637, CAL-29, UM-UC-3, DU145, LNCaP-abl, and LNCaP-abl EnzaR were not provided in the search results, but proliferation was noted to be impaired.[3] Proliferation of HepG2 (liver cancer) and PANC-1 (pancreatic cancer) cells was not significantly affected by this compound.[3]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Caption: General workflow for in vitro testing of this compound.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 7 days for proliferation assays).[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results and determine the GI₅₀ value.
-
Protocol 2: Western Blot Analysis for H4K12me1
This protocol describes the detection of H4K12me1 levels in cancer cells treated with this compound.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K12me1, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K12me1 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.
-
Quantify band intensities and normalize the H4K12me1 signal to the total H4 signal.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for measuring the mRNA levels of this compound target genes.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, LIG1) and a housekeeping gene (e.g., GAPDH, ACTB).[3]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells (e.g., PC-3M) with this compound (e.g., 360 nM) or vehicle for 4 days.[3]
-
Extract total RNA from the cells according to the kit manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Disclaimer
These application notes and protocols are intended for research use only. The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for more detailed methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Prostate cancer: Newly-developed inhibitor shows massive potential — Archive of the Office of University and Science Communications (until 08/2024) [kommunikation.uni-freiburg.de]
- 5. Prostate cancer: Newly-developed inhibitor shows massive potential [dwih-newyork.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Assessing KMI169 Target Engagement in Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KMI169 is a potent and selective inhibitor of lysine methyltransferase 9 (KMT9).[1][2] It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1][2][3] Inhibition of KMT9 by this compound leads to the downregulation of genes involved in cell cycle regulation, resulting in impaired proliferation of various tumor cells.[1][2][3] This makes this compound a valuable tool for studying KMT9 function and a potential therapeutic candidate for cancers such as prostate, lung, colon, and bladder cancer.[1][2][4]
These application notes provide detailed protocols for assessing the target engagement of this compound with KMT9 in a cellular context. Two primary methods are described: the Cellular Thermal Shift Assay (CETSA™), which has been successfully used to demonstrate this compound target engagement[3][5], and the NanoBRET™ Target Engagement Assay, a sensitive and quantitative live-cell method.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and cellular activity.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 0.05 µM | KMT9 | Enzymatic inhibition assay | [1][2][6] |
| Kd | 0.025 µM | KMT9 | MicroScale Thermophoresis (MST) | [1][2][6] |
| IC50 | > 2 µM | PRMT5 | Enzymatic inhibition assay | [6] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Conditions | Reference |
| GI50 | PC-3M (prostate cancer) | 150 nM | 7-day incubation, MTT assay | [7] |
| GI50 | J82 (bladder cancer) | 371 nM | Not specified, MTT assay | [2][8] |
| GI50 | RT-112 (bladder cancer) | 320 nM | Not specified, MTT assay | [2][8] |
| CETSA ΔTm | PC-3M | 9.8 K | 1 µM this compound | [3] |
| CETSA ΔTm | LNCaP-abl (prostate cancer) | 8.3 K | 1 µM this compound | [3] |
KMT9 Signaling Pathway in Cell Cycle Regulation
KMT9 plays a crucial role in the regulation of cell cycle progression by controlling the expression of key cell cycle genes.[4][9] Inhibition of KMT9 with this compound has been shown to downregulate the mRNA levels of genes such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1]
Caption: KMT9 regulates cell cycle progression and proliferation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7][10][11]
Caption: Workflow for CETSA to assess this compound target engagement.
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12][14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for KMT9.
-
Quantify the band intensities using densitometry.
-
Plot the percentage of soluble KMT9 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the controls indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the target (acceptor).[5] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[5]
Caption: Workflow for NanoBRET assay to quantify this compound affinity.
-
Cell and Plasmid Preparation:
-
Clone the full-length human KMT9 cDNA into a NanoLuc® fusion vector (N- or C-terminal fusion).
-
Culture HEK293T cells and transfect them with the NanoLuc-KMT9 plasmid DNA using a suitable transfection reagent.[16]
-
After 18-24 hours of expression, harvest and resuspend the cells in Opti-MEM.
-
-
Assay Setup:
-
Dispense the transfected cell suspension into a white, 384-well assay plate.
-
Prepare serial dilutions of this compound and the control compound (KMI169Ctrl) in Opti-MEM.
-
Add the compound dilutions to the assay plate.
-
-
Tracer Addition and Incubation:
-
Add a fixed concentration of a suitable fluorescent tracer for KMT9 to all wells. Note: A specific tracer for KMT9 may need to be developed or a broad-spectrum kinase tracer could be tested for cross-reactivity.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding to reach equilibrium.[16]
-
-
Signal Detection and Analysis:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with filters for donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[16]
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of this compound for KMT9.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the cellular target engagement of this compound with its target, KMT9. The CETSA protocol offers a straightforward, antibody-based method to confirm target binding in cells. The NanoBRET™ Target Engagement Assay provides a more quantitative, higher-throughput approach to determine the intracellular affinity of this compound in live cells. The choice of method will depend on the specific experimental goals and available resources. These assays are essential tools for the continued development and characterization of this compound and other KMT9 inhibitors.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 4. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 6. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. eubopen.org [eubopen.org]
Application Notes and Protocols for Studying KMT9 Function in Gene Expression Using KMI169
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine methyltransferase 9 (KMT9), also known as N6AMT1, is a crucial epigenetic regulator involved in the monomethylation of histone H4 at lysine 12 (H4K12me1)[1][2]. This histone mark is enriched at the promoters of numerous genes, particularly those encoding cell cycle regulators[1][2]. Dysregulation of KMT9 has been implicated in the progression of various cancers, including prostate, lung, colon, and bladder cancer, making it an attractive therapeutic target[3][4]. KMI169 is a potent and selective small-molecule inhibitor of KMT9 that acts as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9[5]. By inhibiting KMT9's catalytic activity, this compound leads to the downregulation of KMT9 target genes involved in cell cycle regulation, thereby impairing the proliferation of tumor cells[6][4][5]. These application notes provide detailed protocols for utilizing this compound to investigate the function of KMT9 in gene expression.
Data Presentation
This compound Potency and Activity
| Parameter | Value | Source |
| IC50 (KMT9) | 0.05 µM | [7] |
| Kd (KMT9) | 0.025 µM | [7] |
Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | GI50 | Source |
| PC-3M | Prostate Cancer | 150 nM | [7] |
| J82 | Bladder Cancer | 371 nM | [7] |
| RT-112 | Bladder Cancer | 320 nM | [7] |
| 5637 | Bladder Cancer | Effective Inhibition | [7] |
| CAL-29 | Bladder Cancer | Effective Inhibition | [7] |
| UM-UC-3 | Bladder Cancer | Effective Inhibition | [7] |
| DU145 | Prostate Cancer | Effective Inhibition | [7] |
| LNCaP-abl | Prostate Cancer | Effective Inhibition | [7] |
| LNCaP-abl EnzaR | Prostate Cancer | Effective Inhibition | [7] |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Effect of this compound on KMT9 Target Gene Expression
| Gene | Function | Effect of this compound (360 nM, 4 days) | Source |
| MYB | Transcription factor, cell cycle progression | Reduced mRNA levels | [7] |
| AURKB | Mitotic kinase, cell division | Reduced mRNA levels | [7] |
| FOXA1 | Transcription factor, cell differentiation | Reduced mRNA levels | [7] |
| CDK2 | Cell cycle progression | Reduced mRNA levels | [7] |
| BIRC5 | Inhibitor of apoptosis, cell division | Reduced mRNA levels | [7] |
| E2F1 | Transcription factor, cell cycle progression | Reduced mRNA levels | [7] |
| E2F8 | Transcription factor, cell cycle progression | Reduced mRNA levels | [7] |
| CDC6 | DNA replication initiation | Reduced mRNA levels | [7] |
| LIG1 | DNA ligase, DNA replication and repair | Reduced mRNA levels | [7] |
Signaling Pathway and Experimental Workflows
Caption: KMT9 signaling pathway inhibited by this compound.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for KMT9 Target Engagement
This protocol is to verify the direct binding of this compound to KMT9 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., PC-3M)
-
This compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes and thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KMT9 antibody
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvesting: After incubation, harvest the cells by scraping or trypsinization, wash with cold PBS, and resuspend the cell pellet in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble KMT9 by SDS-PAGE and Western blotting using an anti-KMT9 antibody. A positive result is indicated by a shift in the melting curve, where KMT9 remains soluble at higher temperatures in the presence of this compound compared to the DMSO control.
Western Blotting for H4K12me1 Levels
This protocol is to assess the effect of this compound on the global levels of H4K12 monomethylation.
Materials:
-
Cells treated with this compound or DMSO
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H4K12me1 and anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Histone Extraction: Treat cells with this compound (e.g., 500 nM) or DMSO for 3 days. Harvest cells and perform acid extraction of histones or use a commercial histone extraction kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Load equal amounts of histone extracts onto a high-percentage SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H4K12me1 and total Histone H4 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescence reagent. A decrease in the H4K12me1 signal relative to the total Histone H4 control in this compound-treated cells indicates successful inhibition of KMT9 activity.
Chromatin Immunoprecipitation (ChIP) Sequencing for H4K12me1 Occupancy
This protocol is to identify the genomic regions where KMT9-mediated H4K12me1 is altered by this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer, nuclear lysis buffer
-
Sonicator
-
Anti-H4K12me1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation and sequencing
Protocol:
-
Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H4K12me1 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare DNA libraries from the ChIP and input DNA samples and perform high-throughput sequencing. Analysis of the sequencing data will reveal genomic regions with differential H4K12me1 enrichment between this compound- and DMSO-treated cells.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
This protocol is to identify genes whose expression is regulated by KMT9 activity.
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit (e.g., RNeasy)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
High-throughput sequencer
Protocol:
-
Cell Treatment and RNA Extraction: Treat PC-3M cells with 360 nM this compound or DMSO for 4 days[8]. Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis between this compound- and DMSO-treated samples. This will identify genes that are significantly up- or downregulated upon KMT9 inhibition.
References
- 1. research.uni-luebeck.de [research.uni-luebeck.de]
- 2. KMT9 monomethylates histone H4 lysine 12 and controls proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 4. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
Application of KMI169 in Enzalutamide-Resistant Prostate Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), in the context of enzalutamide-resistant prostate cancer. This document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Enzalutamide is a second-generation androgen receptor (AR) signaling inhibitor widely used to treat metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance to enzalutamide is a major clinical challenge.[1][2] this compound has emerged as a promising therapeutic agent that targets KMT9, an enzyme implicated in the progression of enzalutamide-resistant prostate cancer.[3][4] this compound has been shown to effectively impair the proliferation of enzalutamide-resistant prostate cancer cells, offering a novel therapeutic strategy for this patient population.[5][6]
Mechanism of Action
This compound is a bi-substrate inhibitor that targets both the S-adenosylmethionine (SAM) cofactor and the substrate-binding pockets of KMT9.[5][7] KMT9 is a histone methyltransferase that specifically monomethylates histone H4 at lysine 12 (H4K12me1).[6][8] This epigenetic modification plays a crucial role in regulating the expression of genes involved in cell cycle progression.[6][8]
In enzalutamide-resistant prostate cancer cells, KMT9 activity is linked to the expression of genes that drive cell proliferation.[4] By inhibiting KMT9, this compound reduces the levels of H4K12me1, leading to the downregulation of key cell cycle genes and subsequent suppression of tumor cell growth.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines, including those resistant to enzalutamide.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (KMT9) | 0.05 µM | [7] |
| Kd (KMT9) | 0.025 µM | [7] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | GI50 (nM) | Reference |
| PC-3M | Castration- and enzalutamide-resistant | 150 | [7] |
| DU145 | Castration- and enzalutamide-resistant | Not specified | [7] |
| LNCaP-abl | Castration- and enzalutamide-resistant | Not specified | [7] |
| LNCaP-abl EnzaR | Enzalutamide-resistant | Not specified | [7] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in enzalutamide-resistant prostate cancer cells are provided below.
Cell Proliferation (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Enzalutamide-resistant prostate cancer cell lines (e.g., PC-3M, DU145, LNCaP-abl EnzaR)
-
Complete cell culture medium
-
This compound (and a negative control compound, KMI169Ctrl)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/mL in 100 µL of complete medium per well.[9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of this compound or KMI169Ctrl. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 7 days).[7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
Calculate the half-maximal growth inhibition (GI50) values.
Western Blot Analysis for H4K12me1
This protocol is for assessing the effect of this compound on the levels of H4K12me1.
Materials:
-
Prostate cancer cells treated with this compound or KMI169Ctrl
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for histones)[11]
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[12]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[9]
-
Primary antibodies: anti-H4K12me1, anti-Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 10 µg of protein lysate per lane by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by SDS-PAGE on a high-percentage gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-H4K12me1 antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again as in step 7.
-
Detect the signal using an ECL reagent and an appropriate imaging system.
-
Strip the membrane and re-probe with an anti-Histone H4 antibody as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Cell Cycle Genes
This protocol is for measuring the effect of this compound on the mRNA expression of KMT9 target genes involved in cell cycle regulation.
Materials:
-
Prostate cancer cells treated with this compound or KMI169Ctrl
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, LIG1) and a housekeeping gene (e.g., GAPDH)[7]
-
qRT-PCR instrument
Procedure:
-
Treat cells with 360 nM this compound or KMI169Ctrl for 4 days.[7][12]
-
Extract total RNA from the treated cells using TRIzol or a similar method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions in triplicate using SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Analyze the data using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[14]
Visualizations
KMT9 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits KMT9-mediated cell proliferation.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound.
References
- 1. Mitochondrial KMT9 methylates DLAT to control pyruvate dehydrogenase activity and prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. 2.3. Cell viability assay [bio-protocol.org]
- 5. researchhub.com [researchhub.com]
- 6. CIPSM - KMT9 monomethylates histone H4 lysine 12 and controls proliferation of prostate cancer cells (Kopie) [cipsm.de]
- 7. Mitochondrial KMT9 methylates DLAT to control pyruvate dehydrogenase activity and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. 2.3. MTT Assay [bio-protocol.org]
- 11. news-medical.net [news-medical.net]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 14. RAD51-AS1 inhibits the migration and invasion of prostate cancer cells by up-regulating RARA to activate ZYX transcription - PMC [pmc.ncbi.nlm.nih.gov]
KMI169: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of KMI169 for in vitro assays. This compound is a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), a key enzyme implicated in the regulation of gene expression and the proliferation of cancer cells.[1][2][3] This document offers comprehensive guidance on handling, storage, and application of this compound in various cell-based assays.
Product Information
| Identifier | Value |
| IUPAC Name | Not available in search results |
| Molecular Formula | C₃₁H₃₁Cl₂N₇O₂ |
| Molecular Weight | 604.53 g/mol [4] |
| Target | Lysine Methyltransferase 9 (KMT9)[1][4] |
| Mechanism of Action | This compound acts as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1][2][4] This inhibition leads to the downregulation of target genes involved in cell cycle regulation, ultimately impairing tumor cell proliferation.[1][2][4] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Table 1: this compound Solubility Data [4]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (165.42 mM) | Requires sonication for complete dissolution. |
Stock Solution Preparation (In Vitro):
To prepare a 10 mM stock solution of this compound in DMSO:
-
Weigh out 6.05 mg of this compound powder.
-
Add 1 mL of sterile DMSO.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Solid Form: Store at 4°C, protected from light and under a nitrogen atmosphere.[4]
-
Stock Solution (in DMSO): Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1][4] Always protect from light.
In Vitro Assay Protocols
This compound has been utilized in various in vitro assays to investigate its biological activity. The following are generalized protocols based on available information. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT/GI₅₀ Determination)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Table 2: Reported GI₅₀ Values for this compound
| Cell Line | Cancer Type | GI₅₀ | Reference |
| PC-3M | Prostate Cancer | 150 nM | [1] |
| J82 | Bladder Cancer | 371 nM | [1][4] |
| RT-112 | Bladder Cancer | 320 nM | [1][4] |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 3 to 7 days).[1][4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
References
Application Notes and Protocols: Western Blot Analysis of H4K12me1 Following KMI169 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of monomethylated Histone H4 at lysine 12 (H4K12me1) levels in response to treatment with KMI169, a selective inhibitor of the lysine methyltransferase KMT9. The following sections detail the scientific background, experimental procedures, and expected outcomes.
Introduction
Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The enzyme KMT9 has been identified as the primary methyltransferase responsible for the monomethylation of histone H4 at lysine 12 (H4K12me1)[1][2][3]. This modification is implicated in the regulation of gene expression, particularly genes involved in cell cycle control[1][4]. Dysregulation of KMT9 activity and aberrant H4K12me1 levels have been associated with the proliferation of various cancer cells, including prostate cancer[1][5][6][7].
This compound is a potent and selective small-molecule inhibitor of KMT9[4][8][9]. It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9[4][8][9]. Inhibition of KMT9's catalytic activity by this compound leads to a reduction in cellular H4K12me1 levels, which in turn downregulates the expression of KMT9 target genes involved in cell cycle regulation and suppresses tumor cell growth[4][8]. This makes the analysis of H4K12me1 levels by Western blot a crucial method for confirming the cellular target engagement and downstream effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| This compound IC50 (KMT9) | 0.05 µM | [8][9] |
| This compound Kd (KMT9) | 0.025 µM | [8][9] |
| Effective Cellular Concentration | 0.2 - 1 µM | [8][9] |
| Half-maximal Growth Inhibition (GI50) in PC-3M cells | 150 nM | [4] |
| Half-maximal Growth Inhibition (GI50) in J82 cells | 371 nM | [8][10] |
| Half-maximal Growth Inhibition (GI50) in RT-112 cells | 320 nM | [8][10] |
Signaling Pathway
References
- 1. KMT9 monomethylates histone H4 lysine 12 and controls proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. PXD008965 - KMT9 writes the histone mark H4K12me1 and controls metabolism and proliferation of castration-resistant prostate cancer cells - OmicsDI [omicsdi.org]
- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 6. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for KMI169 in DU145 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KMI169 is a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), a key enzyme implicated in the progression of several cancers, including prostate cancer.[1][2][3][4][5][6] By targeting the S-adenosyl-L-methionine (SAM) and substrate binding pockets of KMT9, this compound effectively downregulates the expression of genes crucial for cell cycle regulation, leading to an impairment of tumor cell proliferation.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit the proliferation of the DU145 human prostate carcinoma cell line, a widely used model for androgen-independent prostate cancer.
Mechanism of Action
This compound acts as a bi-substrate inhibitor of KMT9.[1][3] Inhibition of KMT9's catalytic activity leads to a reduction in the methylation of its substrates, which in turn affects the transcription of downstream target genes.[3] In prostate cancer cells, this results in the downregulation of genes essential for cell cycle progression, such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1, ultimately leading to the inhibition of cell proliferation.[1]
Caption: Mechanism of action of this compound in inhibiting DU145 cell proliferation.
Quantitative Data Summary
The following table summarizes the effective dosage of this compound for inhibiting the proliferation of various cancer cell lines. Notably, for DU145 cells, a concentration range of 0.2-1 µM has been shown to be effective.[1]
| Cell Line | Cancer Type | Effective Concentration (this compound) | Notes |
| DU145 | Prostate Cancer | 0.2 - 1 µM | Effective at inhibiting proliferation over a 7-day treatment period. [1] |
| PC-3M | Prostate Cancer | GI50: 150 nM | Growth inhibition of 50%.[7] |
| J82 | Bladder Cancer | GI50: 371 nM | Growth inhibition of 50%.[1] |
| RT-112 | Bladder Cancer | GI50: 320 nM | Growth inhibition of 50%.[1] |
Experimental Protocols
Herein are detailed protocols for assessing the anti-proliferative effects of this compound on DU145 cells.
Cell Culture
-
Cell Line: DU145 (Human Prostate Carcinoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
MTT Proliferation Assay
This assay measures cell viability by assessing the metabolic activity of the cells.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Seed DU145 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in the growth medium. It is recommended to test a concentration range from 0.1 µM to 10 µM.
-
Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Protocol:
-
Seed DU145 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).[9][10]
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.2 µM, 0.5 µM, 1 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle every 3 days.[10]
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.[9][10]
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Seed DU145 cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the desired treatment duration (e.g., 48-72 hours), add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours.[11][12]
-
Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Incubate with an anti-BrdU antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm.
Troubleshooting
-
Low this compound Activity: Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. Confirm the activity of this compound on a sensitive positive control cell line if available.
-
High Variability in Assays: Ensure uniform cell seeding density. Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS. Ensure thorough mixing of reagents.
-
Inconsistent Colony Formation: Optimize the initial cell seeding density for DU145 cells to obtain well-separated colonies. Ensure consistent incubation conditions and gentle media changes to avoid dislodging cells.
Conclusion
This compound presents a promising therapeutic agent for targeting DU145 prostate cancer cells. The provided protocols offer a framework for researchers to investigate the anti-proliferative effects of this KMT9 inhibitor. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for specific research questions.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 3. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate cancer: Newly-developed inhibitor shows massive potential — Archive of the Office of University and Science Communications (until 08/2024) [kommunikation.uni-freiburg.de]
- 5. sciencedaily.com [sciencedaily.com]
- 6. New prostate cancer inhibitor holds massive promise [techexplorist.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. Colony formation assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. BrdU staining and BrdU assay protocol : Abcam 제품 소개 [dawinbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing KMI169 Concentration for Maximum Efficacy
Welcome to the technical support center for KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Acknowledgment of Target Correction
Initial inquiries may have associated this compound with integrin inhibition. Please be advised that this compound is a highly specific inhibitor of lysine methyltransferase 9 (KMT9) .[1][2] Its mechanism of action involves the downregulation of genes critical for cell cycle regulation, leading to impaired proliferation of tumor cells.[1][2] This document pertains exclusively to its activity as a KMT9 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Suboptimal or no inhibition of cell proliferation | 1. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Compound Instability: this compound may be degrading in the cell culture medium. 3. Cell Line Insensitivity: The cell line may not be dependent on the KMT9 pathway for proliferation.[2] 4. Solubility Issues: this compound may not be fully dissolved, leading to a lower effective concentration. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the half-maximal growth inhibition concentration (GI50) for your specific cell line. 2. Prepare fresh stock solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term (up to 1 month).[1] 3. Confirm KMT9 expression: Verify the expression of KMT9 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., PC-3M, J82, RT-112).[1][2] 4. Ensure complete dissolution: this compound is soluble in DMSO.[2] For in vivo studies or specific media, use the recommended solvent systems and ensure the solution is clear.[1] Sonication may aid dissolution.[1] |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the perimeter of the plate. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating to avoid clumps. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. |
| Observed cytotoxicity at low concentrations | 1. Off-target effects: Although highly selective, off-target effects can occur at high concentrations. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower the concentration range: If significant cell death is observed at the low end of your dose-response curve, start with a lower concentration range. 2. Maintain a consistent, low vehicle concentration: Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bi-substrate inhibitor that targets both the S-5'-adenosyl-L-methionine (SAM) cofactor and substrate binding pockets of KMT9.[1][2] By inhibiting KMT9's methyltransferase activity, this compound prevents the monomethylation of histone H4 at lysine 12 (H4K12me1). This leads to the downregulation of genes involved in cell cycle regulation, such as MYB, AURKB, and CDK2, ultimately impairing tumor cell proliferation.[1][3]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 10 nM to 10 µM. The reported half-maximal growth inhibition (GI50) values for this compound vary depending on the cell line (see Table 1). For example, the GI50 for PC-3M prostate cancer cells is approximately 150 nM, while for J82 and RT-112 bladder cancer cells, it is around 371 nM and 320 nM, respectively.[1][2]
Q3: How should I prepare and store this compound?
A3: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[2] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: How can I confirm that this compound is engaging with its target, KMT9, in my cells?
A4: There are two primary methods to confirm target engagement:
-
Western Blot for H4K12me1: Treatment with effective concentrations of this compound should lead to a decrease in the levels of H4K12me1, the histone mark written by KMT9. A time-course experiment (e.g., 24, 48, 72 hours) can demonstrate the progressive reduction of this mark.[2]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. Successful engagement of this compound with KMT9 will result in an increased melting temperature of the KMT9 protein.[4]
Q5: Are there any known cell lines that are resistant to this compound?
A5: Yes, some cell lines, such as the human hepatocellular carcinoma cell line HepG2 and the pancreatic carcinoma cell line PANC-1, have shown resistance to this compound-mediated proliferation inhibition.[5] This is despite evidence of target engagement in these cells, suggesting that their proliferation is not primarily dependent on the KMT9 pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| PC-3M | Prostate Cancer | 150 | [1] |
| DU145 | Prostate Cancer | Proliferation impaired | [2] |
| LNCaP-abl | Prostate Cancer | Proliferation impaired | [2] |
| J82 | Bladder Cancer | 371 | [1] |
| RT-112 | Bladder Cancer | 320 | [1] |
| 5637 | Bladder Cancer | Proliferation impaired | [1] |
| CAL-29 | Bladder Cancer | Proliferation impaired | [1] |
| UM-UC-3 | Bladder Cancer | Proliferation impaired | [1] |
| HepG2 | Hepatocellular Carcinoma | Not affected | [2][5] |
| PANC-1 | Pancreatic Carcinoma | Not affected | [2][5] |
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
This protocol is for determining the GI50 of this compound in adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the GI50 value.
Western Blot for H4K12me1 Levels
This protocol is to assess the target engagement of this compound by measuring the levels of H4K12me1.
Materials:
-
Cell culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for histone resolution)[7]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[7]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H4K12me1 and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H4K12me1 and anti-total H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4K12me1 signal to the total H4 signal.
Visualizations
Caption: this compound inhibits KMT9, preventing H4K12me1 and downregulating cell cycle genes.
Caption: Workflow for optimizing this compound concentration and confirming its effects.
Caption: A decision tree for troubleshooting suboptimal this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting KMI169 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KMI169, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of lysine methyltransferase 9 (KMT9).[1][2] It functions as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1][2] By inhibiting KMT9, this compound downregulates the expression of genes involved in cell cycle regulation, leading to impaired proliferation of tumor cells.[1][3][4][5]
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The main challenge with this compound is its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate dosing in cellular experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][6] It is highly soluble in DMSO, up to 100 mg/mL.[1][6] For optimal results, using newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: How should this compound stock solutions be stored?
This compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is crucial to protect the solutions from light and to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Insolubility
Problem: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media.
This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps to address this problem:
Solution 1: Optimize the Dilution Method
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Rapid mixing: Add the this compound DMSO stock directly to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
Lower the final DMSO concentration: While preparing dilutions, ensure the final concentration of DMSO in your culture medium is kept low, preferably below 0.5%, to minimize solvent-induced toxicity.
Solution 2: Utilize Sonication or Gentle Heating
If precipitation persists, gentle warming or sonication can aid in dissolution.
-
Sonication: After diluting the this compound stock in the aqueous buffer, sonicate the solution for a few minutes in a water bath sonicator.
-
Gentle Warming: Briefly warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
Solution 3: Prepare Intermediate Dilutions
Instead of a single large dilution, perform serial dilutions. For example, first, dilute the concentrated DMSO stock into a smaller volume of serum-free media, and then add this intermediate dilution to the final volume of complete media.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 165.42 mM | Ultrasonic treatment may be needed.[1][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | ≥ 4.14 mM | For in vivo use.[1][6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 4.14 mM | For in vivo use.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 604.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 6.05 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 10 mL of a 1 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add 1 µL of the 10 mM this compound stock solution directly to 10 mL of the pre-warmed complete cell culture medium.
-
Immediately and gently vortex or invert the tube to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound inhibits KMT9, leading to altered gene expression and reduced tumor cell proliferation.
Caption: A stepwise workflow for troubleshooting the insolubility of this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KMT9 monomethylates histone H4 lysine 12 and controls proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Potential off-target effects of the KMT9 inhibitor KMI169
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the KMT9 inhibitor, KMI169.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Lysine Methyltransferase 9 (KMT9).[1][2] It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1][2] KMT9 is a histone methyltransferase that monomethylates histone H4 at lysine 12 (H4K12me1) and has been identified as a potential therapeutic target in various cancers, including prostate, lung, and colon cancer.[3][4][5]
Q2: What is the reported selectivity profile of this compound?
This compound has been demonstrated to be a highly selective inhibitor for KMT9. It was tested against a broad panel of SET domain- and Rossmann fold-containing methyltransferases and a panel of 97 kinases, showing high selectivity for KMT9.[6][7]
Q3: Has PRMT5 been identified as a potential off-target of this compound?
Initial broad screening suggested a potential interaction with Protein Arginine Methyltransferase 5 (PRMT5).[6][7] However, subsequent enzymatic inhibition assays revealed that this compound has a significantly higher IC50 for PRMT5 (>2 µM) compared to KMT9 (0.05 µM).[7] Cellular studies further confirmed that at concentrations where KMT9 is fully inhibited, this compound does not affect the levels of symmetric dimethyl arginine (SDMA), a marker of PRMT5 activity.[7] Cellular Thermal Shift Assays (CETSA) also showed that this compound stabilizes KMT9 but not PRMT5 in cells.[7]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cellular Assays
Question: I am observing a cellular phenotype (e.g., changes in cell proliferation, gene expression) that is inconsistent with known KMT9 function. Could this be due to an off-target effect of this compound?
Answer: While this compound is highly selective, it is crucial to experimentally distinguish between on-target and potential off-target effects. Here is a troubleshooting workflow:
Experimental Workflow to Differentiate On-Target vs. Off-Target Effects
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Issue 2: No or Weak Inhibition of KMT9 Activity Observed
Question: I am not observing the expected inhibition of KMT9 activity in my in vitro or cellular assay. What could be the issue?
Answer: Several factors can contribute to a lack of observed inhibition. Please consider the following:
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.
-
Assay Conditions:
-
In Vitro Assays: Verify the concentrations of KMT9, substrate, and SAM. Ensure the assay buffer conditions (pH, salt concentration) are optimal.
-
Cellular Assays: Confirm the cell permeability of this compound in your specific cell line and that the treatment duration is sufficient to observe an effect.
-
-
Target Engagement: Confirm that this compound is engaging with KMT9 in your experimental system using a target engagement assay like CETSA or NanoBRET.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| KMT9 | Biochemical IC50 | 0.05 µM | [1] |
| KMT9 | Binding Affinity (Kd) | 0.025 µM | [1] |
| PRMT5 | Biochemical IC50 | > 2 µM | [7] |
Table 2: Cellular Target Engagement of this compound
| Cell Line | Assay Type | Metric | Value | Reference |
| PC-3M | CETSA | ΔTm | 9.8 K | [7] |
| LNCaP-abl | CETSA | ΔTm | 8.3 K | [7] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to assess the binding of this compound to KMT9 in intact cells.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat treatment.[6][8][9]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Quantify the amount of soluble KMT9 in the supernatant using a detection method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble KMT9 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
2. Radiometric Methyltransferase Assay for In Vitro Inhibition
This protocol describes a general method for measuring the enzymatic activity of KMT9 and its inhibition by this compound.
Principle: This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.
Workflow Diagram:
Caption: Radiometric methyltransferase assay workflow.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing KMT9 enzyme, a suitable histone substrate (e.g., histone H4 peptide), [3H]-labeled SAM, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction at the optimal temperature for KMT9 activity for a defined period.
-
Reaction Quenching: Stop the reaction, typically by adding an acid.
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the histone substrate.
-
Washing: Wash the membrane to remove unincorporated [3H]-SAM.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Signaling Pathway Context
KMT9 and Cell Cycle Regulation
KMT9 has been shown to regulate the expression of genes involved in cell cycle progression.[1][10][11] Inhibition of KMT9 by this compound can lead to the downregulation of these target genes, resulting in impaired tumor cell proliferation.[1][2][6]
Caption: KMT9 signaling pathway in cell cycle regulation.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.uni-luebeck.de [research.uni-luebeck.de]
- 4. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
Technical Support Center: Minimizing KMI169 Toxicity in Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of KMI169, a potent and selective inhibitor of the lysine methyltransferase KMT9. The following information is intended to help researchers minimize potential toxicity in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of lysine methyltransferase 9 (KMT9).[1][2][3] It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1][2][3] By inhibiting KMT9, this compound can lead to the downregulation of genes involved in cell cycle regulation, thereby impairing the proliferation of tumor cells.[1][2][3]
Q2: Is this compound expected to be toxic to non-cancerous cell lines?
A2: Based on current research, this compound has shown high selectivity for cancer cells. Studies have demonstrated that the proliferation of some non-cancerous cell lines, such as the human hepatocellular carcinoma line HepG2 and the human pancreatic carcinoma line PANC-1, is not affected by this compound at concentrations that are effective in suppressing the growth of various cancer cell lines.[1]
Q3: I am observing unexpected toxicity in my non-cancerous cell line treated with this compound. What are the potential causes?
A3: While this compound is designed to be highly selective, unexpected cytotoxicity in a specific non-cancerous cell line could be due to several factors:
-
Off-target effects: Although this compound has a high selectivity for KMT9, it is possible that it interacts with other cellular targets in your specific cell line, leading to toxicity.
-
High Compound Concentration: The concentration of this compound used may be too high for your particular cell line, leading to non-specific toxicity.
-
Cell Line Specific Sensitivity: Your non-cancerous cell line may have a higher dependence on the KMT9 pathway for survival and proliferation than other non-cancerous lines.
-
Experimental Conditions: Factors such as prolonged exposure time, solvent toxicity (e.g., DMSO), or suboptimal cell culture conditions can contribute to cytotoxicity.[4][5]
Q4: What are the initial steps to troubleshoot unexpected cytotoxicity?
A4: The first step is to perform a careful dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific non-cancerous cell line and compare it to the IC50 values observed in sensitive cancer cell lines. This will help you understand the therapeutic window of the compound. It is also crucial to include a vehicle-only control (e.g., DMSO) to rule out solvent-induced toxicity.
Troubleshooting Guide: Investigating Unexpected this compound Toxicity
If you are observing unexpected toxicity in your non-cancerous cell line, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm On-Target Engagement in Your Cell Line
It's essential to first confirm that this compound is engaging its intended target, KMT9, in your cell line at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for KMT9 Target Engagement
This protocol allows for the assessment of this compound binding to KMT9 in intact cells.
Methodology:
-
Cell Treatment: Treat your non-cancerous cell line with this compound at various concentrations. Include a vehicle-only (e.g., DMSO) control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of KMT9 using Western blotting or an ELISA-based method.
Expected Outcome:
If this compound is binding to KMT9, it will stabilize the protein, leading to a higher amount of soluble KMT9 remaining in the supernatant at elevated temperatures compared to the vehicle-treated control.
Step 2: Assess Apoptosis Induction
If you confirm on-target engagement and still observe cytotoxicity, the next step is to determine if the cell death is due to apoptosis. A caspase activity assay is a standard method for this.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cell Treatment: Treat your non-cancerous cells with the cytotoxic concentration of this compound. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Lysis: After the treatment period, lyse the cells using the buffer provided in a commercial caspase-3 assay kit.
-
Assay: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[6][7][8]
-
Measurement: Incubate the plate at 37°C and measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.
Expected Outcome:
An increase in caspase-3 activity in this compound-treated cells compared to the vehicle control would suggest that the observed toxicity is due to the induction of apoptosis.
Step 3: Investigate Potential Off-Target Effects
If apoptosis is not the primary mechanism of cell death, or if you suspect off-target effects, a broader investigation is warranted.
-
Selectivity Profiling: Consider performing a kinase or methyltransferase profiling screen to identify potential off-target interactions of this compound. These services are commercially available from companies like Reaction Biology.[1]
-
Structurally Distinct KMT9 Inhibitor: If available, use a structurally different KMT9 inhibitor to see if it recapitulates the cytotoxic phenotype. If it does not, the toxicity of this compound is more likely due to an off-target effect.
-
Rescue Experiments: If a specific off-target is identified, you can perform rescue experiments by overexpressing the off-target protein to see if it mitigates the toxicity of this compound.
Data Presentation
Table 1: this compound Activity in Various Cell Lines
| Cell Line | Cell Type | GI50 / IC50 (nM) | Effect on Proliferation | Reference |
| Cancer Cell Lines | ||||
| PC-3M | Prostate Cancer | 150 | Suppressed | [1][3] |
| J82 | Bladder Cancer | 371 | Reduced | [3][9] |
| RT-112 | Bladder Cancer | 320 | Reduced | [3][9] |
| 5637 | Bladder Cancer | - | Impaired | [3][9] |
| CAL-29 | Bladder Cancer | - | Impaired | [3][9] |
| UM-UC-3 | Bladder Cancer | - | Impaired | [3][9] |
| Non-Cancerous Cell Lines | ||||
| HepG2 | Hepatocellular Carcinoma | Not Affected | Not Affected | [1] |
| PANC-1 | Pancreatic Carcinoma | Not Affected | Not Affected | [1] |
*GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.
Visualizations
Caption: KMT9 signaling pathway leading to cell cycle regulation.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A general workflow for assessing this compound effects in vitro.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Toward Best Practices for Controlling Mammalian Cell Culture Environments [frontiersin.org]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mpbio.com [mpbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results in KMI169 proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KMI169 in cell proliferation assays. This compound is a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), which plays a crucial role in regulating gene expression related to cell cycle control.[1][2] By inhibiting KMT9, this compound can impair the proliferation of various tumor cells.[1][2][3] This guide will help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a bi-substrate inhibitor that targets both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1] This inhibition leads to the downregulation of genes involved in cell cycle regulation, ultimately impairing tumor cell proliferation.[1][2]
Q2: What is KMI169Ctrl and when should I use it?
KMI169Ctrl is an inactive control compound.[3][4] It is structurally related to this compound but does not inhibit KMT9. It is essential to include KMI169Ctrl in your experiments as a negative control to ensure that the observed anti-proliferative effects are due to the specific inhibition of KMT9 and not off-target effects or compound toxicity.
Q3: What are the expected GI50 values for this compound in different cancer cell lines?
The half-maximal growth inhibition (GI50) values for this compound can vary depending on the cell line. Below is a summary of reported GI50 values.
| Cell Line | Cancer Type | GI50 (nM) |
| J82 | Bladder Cancer | 371 |
| RT-112 | Bladder Cancer | 320 |
| 5637 | Bladder Cancer | - |
| CAL-29 | Bladder Cancer | - |
| UM-UC-3 | Bladder Cancer | - |
Data compiled from published studies.[1]
Q4: Which cell proliferation assay is best for use with this compound?
The choice of assay depends on your specific experimental needs and cell type.[5]
-
Metabolic assays (MTT, XTT, WST-1): These colorimetric assays are widely used and measure the metabolic activity of viable cells.[6] They are suitable for high-throughput screening.
-
DNA synthesis assays (BrdU): These assays directly measure DNA replication and are a more direct measure of cell proliferation.
-
ATP assays: These luminescent assays measure the ATP content of viable cells and are highly sensitive.[6]
It is recommended to validate your results with at least two different types of proliferation assays to ensure the observed effects are not an artifact of a specific assay method.[7]
Troubleshooting Guide
Unexpected Result 1: High Variability Between Replicate Wells
Possible Causes:
-
Uneven cell seeding: Inconsistent number of cells plated in each well.
-
"Edge effect": Increased evaporation in the outer wells of a microplate, leading to changes in media concentration and cell growth.[8]
-
Inaccurate pipetting: Errors in dispensing cells, this compound, or assay reagents.
-
Incomplete formazan solubilization (MTT assay): Crystals not fully dissolved before reading the absorbance.
Troubleshooting Steps:
-
Improve Cell Seeding Technique:
-
Ensure your cell suspension is homogenous by gently mixing before and during plating.
-
Use a multichannel pipette for more consistent dispensing.[9]
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the 96-well plate. Instead, fill them with sterile PBS or media to maintain humidity.[10]
-
-
Enhance Pipetting Accuracy:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.[10]
-
-
Ensure Complete Solubilization (MTT Assay):
-
After adding the solubilization buffer, shake the plate on an orbital shaker for at least 5-10 minutes to ensure all formazan crystals are dissolved.
-
Unexpected Result 2: Higher Than 100% Viability or Increased Proliferation with this compound Treatment
Possible Causes:
-
Low this compound concentration: The concentration of this compound may be too low to have an inhibitory effect and could potentially stimulate a small, transient increase in metabolic activity in some cell types.
-
Contamination: Microbial contamination can lead to false-positive signals in metabolic assays.
-
Compound interference: The chemical properties of this compound or the vehicle (e.g., DMSO) may interfere with the assay reagents.
-
Changes in mitochondrial activity: Some compounds can alter mitochondrial function, leading to an increase in the reduction of tetrazolium salts without an actual increase in cell number.[11]
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response curve with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line.
-
-
Check for Contamination:
-
Regularly test your cell cultures for mycoplasma contamination.
-
Visually inspect your plates for any signs of bacterial or fungal contamination.
-
-
Run Appropriate Controls:
-
Include a "vehicle-only" control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound).
-
Include a "no-cell" blank to measure the background absorbance of the media and assay reagents.
-
-
Consider an Alternative Assay:
-
If you suspect interference with a metabolic assay, try a different method that measures a different aspect of cell proliferation, such as a BrdU incorporation assay.[12]
-
Unexpected Result 3: No Effect of this compound on Cell Proliferation
Possible Causes:
-
Cell line resistance: The cell line you are using may not be sensitive to this compound. KMT9 may not be a critical driver of proliferation in that specific cell type.
-
Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response.
-
Insufficient incubation time: The duration of this compound treatment may not be long enough to observe an anti-proliferative effect. This compound's mechanism involves changes in gene expression, which can take time to manifest as a change in proliferation.
-
Inactive this compound: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity:
-
Consult the literature to see if this compound has been tested on your cell line of interest.
-
Consider testing this compound on a known sensitive cell line (e.g., J82 or RT-112 bladder cancer cells) as a positive control.
-
-
Optimize Experimental Conditions:
-
Perform a time-course experiment to determine the optimal incubation time for this compound in your cell line (e.g., 24, 48, 72 hours).
-
Increase the concentration of this compound in a dose-response experiment.
-
-
Ensure Compound Integrity:
-
Store this compound according to the manufacturer's instructions.
-
Prepare fresh dilutions of this compound for each experiment.
-
Unexpected Result 4: High Background in Wells Without Cells
Possible Causes:
-
Media components: Phenol red in the culture medium can interfere with colorimetric assays. Some media components can also reduce tetrazolium salts.
-
Contamination: Microbial contamination of the media or reagents can lead to high background signals.[13]
-
Extended incubation with assay reagent: Prolonged incubation with reagents like MTT or WST-1 can lead to spontaneous reduction and increased background.[14]
Troubleshooting Steps:
-
Use Phenol Red-Free Medium:
-
If possible, switch to a phenol red-free medium for the duration of the assay.
-
-
Check for Contamination:
-
Ensure all reagents and media are sterile.
-
-
Optimize Incubation Time:
-
Follow the manufacturer's recommendations for the assay reagent incubation time. Avoid excessively long incubations.[14]
-
-
Subtract Background:
-
Always include a "no-cell" blank and subtract the average absorbance of the blank wells from all other readings.
-
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and KMI169Ctrl in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Shake the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to reduce background noise.[15]
-
Visualizations
Caption: this compound inhibits the KMT9 enzyme, disrupting the regulation of cell cycle genes and leading to impaired cell proliferation.
Caption: A logical workflow for troubleshooting unexpected results in proliferation assays.
Caption: A general experimental workflow for a cell proliferation assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 3. researchgate.net [researchgate.net]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to ensure KMI169 selectivity for KMT9 over other methyltransferases
Welcome to the technical support center for KMI169, a potent and selective inhibitor of Lysine Methyltransferase 9 (KMT9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, cell-active inhibitor of KMT9 (also known as SETD8) with an IC50 of 0.05 µM and a Kd of 0.025 µM.[1][2] It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1][3] By inhibiting the catalytic activity of KMT9, this compound prevents the monomethylation of histone H4 at lysine 12 (H4K12me1) and other potential substrates.[1][4] This leads to the downregulation of genes involved in cell cycle regulation and impairs the proliferation of various tumor cells, including those resistant to conventional therapies.[1][3]
Q2: How selective is this compound for KMT9?
A2: this compound has been demonstrated to be highly selective for KMT9. Extensive screening has confirmed its specificity with minimal impact on a broad panel of other methyltransferases, including both SET-domain containing and Rossmann-fold methyltransferases.[1][5] While a high concentration of this compound (30 µM) showed approximately 60% inhibition of PRMT5, this is considered a minimal off-target effect given the high concentration.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dissolve this compound in a suitable solvent like DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For cellular assays, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of KMT9 activity in vitro | 1. Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature. | 1. Ensure the assay buffer pH is in the optimal range for KMT9 (typically pH 7.5-8.5). Optimize other buffer components and perform the assay at the recommended temperature for KMT9 activity. |
| 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | 2. Use a fresh aliquot of this compound stock solution. Confirm the integrity of the compound if degradation is suspected. | |
| 3. Inactive Enzyme: KMT9 enzyme may have lost activity due to improper storage or handling. | 3. Verify the activity of your KMT9 enzyme using a known substrate and positive control. | |
| Inconsistent results between experiments | 1. Pipetting Errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. | 1. Use calibrated pipettes and ensure proper mixing of all reaction components. Prepare master mixes to minimize pipetting variability. |
| 2. Variability in Cell Culture: Differences in cell density, passage number, or cell health. | 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent density when treating with this compound. | |
| Observed off-target effects in cellular assays | 1. High Concentration of this compound: Using concentrations significantly above the IC50 may lead to off-target inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits KMT9 without causing significant off-target effects. Start with concentrations around the cellular GI50 (e.g., 150-400 nM in various cancer cell lines).[4][5] |
| 2. Cell Line Specificity: Some cell lines may be more sensitive to off-target effects. | 2. Characterize the effects of this compound in your specific cell line. Include appropriate negative controls, such as a structurally similar but inactive compound if available. |
Data Presentation
Table 1: this compound Potency and Selectivity
| Target | Parameter | Value | Reference |
| KMT9 | IC50 | 0.05 µM | [1][2] |
| Kd | 0.025 µM | [1][2] | |
| PRMT5 | % Inhibition at 30 µM this compound | ~60% | [1][2] |
| Other Methyltransferases | Minimal Inhibition | [1][5] |
Experimental Protocols
1. In Vitro KMT9 Inhibition Assay (Radiometric)
This protocol is a general guideline for a radiometric assay to measure KMT9 inhibition by this compound.
Materials:
-
Recombinant KMT9 enzyme
-
Histone H4 peptide (or full-length histone H4) as substrate
-
This compound inhibitor
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mix containing assay buffer, KMT9 enzyme, and the histone substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mix and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with endogenous KMT9 in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound inhibitor
-
PBS and lysis buffer
-
Equipment for SDS-PAGE and Western Blotting
-
Anti-KMT9 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western Blot using an anti-KMT9 antibody.
-
Increased thermal stability of KMT9 in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound inhibits KMT9, leading to altered gene expression and decreased tumor cell proliferation.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm this compound target engagement.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
Stability of KMI169 in different experimental conditions
Welcome to the technical support center for KMI169, a potent and selective inhibitor of lysine methyltransferase KMT9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of lysine methyltransferase 9 (KMT9).[1][2] It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate-binding pockets of KMT9.[1][2][3] By inhibiting the catalytic activity of KMT9, this compound prevents the monomethylation of histone H4 at lysine 12 (H4K12me1).[2] This leads to the downregulation of KMT9 target genes involved in cell cycle regulation, which in turn impairs the proliferation of tumor cells.[1][2][4]
Q2: How should I properly store this compound in its solid form and after reconstitution?
A2: Proper storage is critical to maintain the stability and activity of this compound. For optimal stability, adhere to the following storage conditions.
Table 1: Recommended Storage and Stability Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Varies (refer to product datasheet) | Protect from light, store under nitrogen.[5] |
| In Solvent | -80°C | Up to 6 months | Protect from light, store under nitrogen.[1] |
| -20°C | Up to 1 month | Protect from light, store under nitrogen.[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1]
Q3: What solvents can be used to dissolve this compound and what are its solubility limits?
A3: this compound exhibits different solubility profiles depending on the solvent system, which is crucial for preparing solutions for in vitro and in vivo experiments.
Table 2: Solubility of this compound in Common Solvents and Formulations
| Solvent / Formulation | Maximum Solubility | Intended Use | Notes |
| DMSO | 100 mg/mL (165.42 mM) | In Vitro Stock Solution | Ultrasonic treatment may be needed to fully dissolve the compound.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.14 mM) | In Vivo Formulation | Prepare freshly. If precipitation occurs, heating or sonication can aid dissolution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.14 mM) | In Vivo Formulation | Prepare freshly and ensure a clear solution is formed.[5] |
Q4: How can I verify that this compound is engaging its target (KMT9) within my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is the most direct method to confirm target engagement.[2] This assay measures the thermal stabilization of a target protein upon ligand binding. Treatment with this compound has been shown to strongly stabilize endogenous KMT9, indicating direct binding in a cellular context.[2][6] A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What is a typical concentration range for this compound in cell-based proliferation assays?
A5: The effective concentration of this compound for inhibiting cell proliferation is cell-line dependent. The half-maximal growth inhibition (GI₅₀) values typically fall within the nanomolar range.
Table 3: Reported GI₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ Value |
| PC-3M | Prostate Cancer | 150 nM[1] |
| RT-112 | Bladder Cancer | 320 nM[5][7] |
| J82 | Bladder Cancer | 371 nM[5][7] |
| LNCaP-abl | Prostate Cancer | ~200-1000 nM[5] |
| DU145 | Prostate Cancer | ~200-1000 nM[5] |
Note: These values are for reference only. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem: My this compound solution, prepared for an in vivo study, appears cloudy or has formed a precipitate.
Solution:
-
Cause: This may be due to the limited solubility of this compound in aqueous solutions or improper mixing of solvents.
-
Recommendation: Gentle heating and/or sonication of the solution can help redissolve the compound.[1] Always add each solvent component sequentially and ensure the mixture is homogeneous before adding the next. For in vivo experiments, it is best to prepare the formulation freshly on the day of use.[8]
Problem: I am not observing the expected anti-proliferative effects in my cell culture experiments.
Solution:
-
Cause 1: Compound Inactivity. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Recommendation 1: Always aliquot stock solutions and store them as recommended (-80°C for long-term).[1] Avoid using a stock solution that has been stored at -20°C for more than a month or has been thawed multiple times.[1][9]
-
Cause 2: Sub-optimal Concentration. The concentration used may be too low for your specific cell line.
-
Recommendation 2: Perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations to determine the GI₅₀ for your cell line.
-
Cause 3: Experimental Conditions. The duration of the treatment may be insufficient. This compound's effects on gene expression and proliferation can take time to manifest.
-
Recommendation 3: Most studies report treatment durations of 3 to 7 days for observing significant effects on cell proliferation or mRNA levels.[1][5] Ensure your assay endpoint is appropriate.
Problem: My experimental results with this compound are inconsistent.
Solution:
-
Cause: Inconsistency can arise from variability in solution preparation, cell seeding density, or the use of a degraded compound.
-
Recommendation: Use the provided decision tree diagram to troubleshoot potential sources of inconsistency. Always include a negative control compound, such as KMI169Ctrl if available, to ensure the observed effects are specific to KMT9 inhibition.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Figure 22: [Freeze-thaw cycle stability of reference...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in KMI169 experimental outcomes
Welcome to the technical support center for KMI169, a potent and selective inhibitor of the lysine methyltransferase KMT9. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes and to provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, cell-permeable small molecule inhibitor of lysine methyltransferase 9 (KMT9).[1][2] It functions as a bi-substrate inhibitor, targeting both the S-5'-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9.[1] By inhibiting the catalytic activity of KMT9, this compound prevents the monomethylation of histone H4 at lysine 12 (H4K12me1).[1][3] This leads to the downregulation of genes involved in cell cycle regulation, ultimately impairing the proliferation of cancer cells.[1][4][5]
Q2: In which cell lines has this compound shown anti-proliferative effects?
A2: this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly in prostate and bladder cancer.[6][7] It has been shown to be effective in castration- and enzalutamide-resistant prostate cancer cell lines such as PC-3M, DU145, and LNCaP-abl.[2][3] Notably, proliferation of HepG2 and PANC-1 cells was not significantly affected at similar concentrations.[3]
Q3: What are the key downstream effects of this compound treatment?
A3: The primary downstream effects of this compound treatment include a reduction in global levels of H4K12me1 and the downregulation of KMT9 target genes.[1][3] Many of these target genes are crucial for cell cycle progression, such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1][2][3]
Q4: What is the recommended concentration range and treatment duration for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary between cell lines. For assessing the impact on H4K12me1 levels, a concentration of around 500 nM for 1 to 3 days has been used.[1][3] For gene expression analysis, 360 nM for 4 days has been shown to be effective.[1][2][3][8] For proliferation assays, a broader concentration range (e.g., 0.1 nM to 10 µM) should be tested to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for the specific cell line of interest.[2]
Troubleshooting Guides
Variability in experimental outcomes can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells can mask the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of this compound dilutions to add to the plate. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette or automated cell dispenser for seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Solubility/Stability | Visually inspect this compound dilutions for any precipitation. This compound is soluble in DMSO.[3] Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Cell Culture Conditions | Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Maintain consistent cell confluency at the start of the experiment. |
| Assay-Specific Issues | For MTT/XTT assays, ensure the incubation time with the reagent is consistent. For luminescence-based assays (e.g., CellTiter-Glo), ensure complete cell lysis and consistent incubation times before reading. |
Issue 2: Inconsistent IC50/GI50 Values for this compound
Fluctuations in the calculated IC50 or GI50 values can be problematic for comparing results.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure consistent cell health and metabolic activity. Changes in media, serum, or incubation conditions can affect cellular metabolism and drug sensitivity. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to add this compound and assay reagents to minimize timing differences between wells. |
| Curve Fitting Issues | Ensure you have a sufficient number of data points across a wide concentration range to accurately model the dose-response curve. Use appropriate nonlinear regression models for curve fitting. |
| Cell Line Heterogeneity | Cell line characteristics can drift over time with extensive passaging. Use early passage cells and periodically perform cell line authentication. |
Issue 3: No or Weak Reduction in H4K12me1 Levels by Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Treatment | Verify the concentration and treatment duration. A concentration of 500 nM for at least 48-72 hours is a good starting point based on published data.[3] |
| Inefficient Histone Extraction | Use an acid extraction protocol specifically for histones to enrich your sample. |
| Antibody Issues | Use a validated antibody specific for H4K12me1. A recommended antibody is the Histone H4K12Me1 Rabbit Monoclonal Antibody (Clone RM458).[9] Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Poor Protein Transfer | Due to their small size, histones can be prone to over-transfer ("blowout"). Use a 0.2 µm nitrocellulose or PVDF membrane and optimize transfer time and voltage. |
| Insufficient Loading | Quantify protein concentration after histone extraction and ensure equal loading across all lanes. Use a total histone H4 or Coomassie blue staining as a loading control. |
Issue 4: Inconsistent Downregulation of Target Genes by RT-qPCR
| Potential Cause | Troubleshooting Step |
| Poor RNA Quality | Use an RNase-free workflow. Assess RNA integrity (e.g., using a Bioanalyzer) to ensure it is not degraded. |
| Inefficient Reverse Transcription | Use a high-quality reverse transcriptase and ensure optimal reaction conditions. Include a "no-RT" control to check for genomic DNA contamination. |
| Suboptimal Primer Design | Use validated primer pairs for your target genes. Whenever possible, design primers that span an exon-exon junction to avoid amplification of genomic DNA. |
| Low Target Gene Expression | If the target gene has low endogenous expression, you may need to increase the amount of cDNA in your qPCR reaction. |
| Incorrect Data Normalization | Use multiple stable reference genes for normalization. Validate the stability of your chosen reference genes under your experimental conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Target | Assay |
| IC50 | 0.05 µM | KMT9 | Enzymatic Inhibition Assay |
| Kd | 0.025 µM | KMT9 | MicroScale Thermophoresis (MST) |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 | Assay |
| PC-3M | Prostate Cancer | 150 nM | MTT Assay |
| J82 | Bladder Cancer | 371 nM | Proliferation Assay |
| RT-112 | Bladder Cancer | 320 nM | Proliferation Assay |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Protocol 2: Western Blot for H4K12me1
-
Cell Lysis and Histone Extraction: Treat cells with this compound (e.g., 500 nM) or vehicle for 48-72 hours. Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature 5-10 µg of histone extract per lane by boiling in Laemmli buffer. Separate proteins on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H4K12me1 (e.g., Clone RM458)[9] diluted in blocking buffer overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip with an antibody against total Histone H4 as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Protocol 3: RT-qPCR for KMT9 Target Genes
-
Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 360 nM) or vehicle for 96 hours.[8] Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
-
RNA Quantification and Quality Check: Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., MYB, AURKB, FOXA1) and at least two validated housekeeping genes (e.g., GAPDH, ACTB). A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping genes and the vehicle-treated control.
Visualizations
Caption: this compound inhibits KMT9, leading to reduced H4K12me1 and downregulation of cell cycle genes.
Caption: Workflow for determining the anti-proliferative effect of this compound using an MTT assay.
Caption: A logical approach to troubleshooting variability in this compound experiments.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 5. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Validating KMI169 On-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target effects of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bi-substrate inhibitor that targets the S-5'-adenosyl-L-methionine (SAM) and substrate binding pockets of KMT9.[1][2] By inhibiting KMT9's catalytic activity, this compound prevents the monomethylation of histone H4 at lysine 12 (H4K12me1).[2] This leads to the downregulation of genes involved in cell cycle regulation, ultimately impairing tumor cell proliferation.[1][2]
Q2: What are the expected on-target effects of this compound in a responsive cell line?
A2: The primary on-target effects of this compound include:
-
Biochemical Level: A reduction in the levels of H4K12me1.[2]
-
Transcriptional Level: Downregulation of KMT9 target genes involved in cell cycle progression, such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[1]
-
Cellular Level: Impaired cell proliferation and growth inhibition.[1][3]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary between cell lines. A good starting point for most cancer cell lines is in the range of 100 nM to 1 µM.[4] For example, a concentration of 360 nM has been shown to reduce mRNA levels of target genes in PC-3M cells after 4 days of treatment.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: The duration of treatment will depend on the endpoint being measured. For observing a reduction in H4K12me1 levels, 1 to 3 days of treatment with around 500 nM this compound may be sufficient.[4] For assessing effects on cell proliferation or gene expression, longer incubation times of 4 to 7 days may be necessary.[1][4]
Q5: Are there any known off-target effects of this compound?
A5: this compound is a highly selective inhibitor for KMT9.[2] However, some weak inhibition of PRMT5 has been observed at high concentrations (e.g., 30 µM).[4] It is important to use the lowest effective concentration of this compound to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when validating this compound's on-target effects in a new cell line.
| Issue | Possible Cause | Troubleshooting Steps |
| No effect on cell proliferation | 1. Cell line is not dependent on KMT9 for proliferation. Not all cell lines are sensitive to KMT9 inhibition. For example, HepG2 and PANC-1 cells have shown resistance to this compound.[4]2. Suboptimal inhibitor concentration or treatment duration. 3. Incorrect assessment of cell viability. | 1. Confirm KMT9 expression: Verify that your cell line expresses KMT9 at the protein level via Western blot.2. Perform a dose-response and time-course experiment: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) and treatment durations (e.g., 2 to 7 days).3. Use a sensitive cell viability assay: Assays like CellTiter-Glo® are generally more sensitive than MTT assays. |
| No reduction in H4K12me1 levels | 1. Ineffective cell lysis or histone extraction. 2. Poor antibody quality or incorrect dilution. 3. Insufficient treatment time or inhibitor concentration. | 1. Optimize your histone extraction protocol. Acid extraction is a common method for enriching histones.2. Validate your H4K12me1 antibody. Use a positive control, such as a cell line known to respond to this compound (e.g., PC-3M). A recommended antibody is the H4K12me1 Recombinant Rabbit Monoclonal Antibody (RM458).[3][5]3. Increase the treatment duration and/or concentration of this compound. |
| Reduction in H4K12me1 but no effect on proliferation | 1. The cell line may have redundant pathways that compensate for KMT9 inhibition. 2. The link between KMT9 activity and proliferation may be context-dependent. | 1. Investigate downstream signaling pathways: Analyze the expression of KMT9 target genes involved in the cell cycle (e.g., MYB, AURKB) via qRT-PCR.2. Consider alternative functional assays: Assess other cellular phenotypes that may be affected by KMT9 inhibition, such as cell migration or differentiation. |
| Effect on proliferation but no change in H4K12me1 | 1. The observed effect may be due to an off-target activity of this compound. 2. The reduction in H4K12me1 is too subtle to be detected by Western blot. | 1. Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of KMT9 to see if it reverses the anti-proliferative effect.2. Use a more sensitive method to detect changes in histone methylation, such as mass spectrometry. 3. Test a structurally unrelated KMT9 inhibitor to see if it phenocopies the effect of this compound. |
Experimental Protocols
Western Blot for H4K12me1 and KMT9
Objective: To detect changes in the levels of H4K12me1 and total KMT9 protein following this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer or similar)
-
Histone extraction buffer (e.g., 0.2 N HCl)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis and Histone Extraction:
-
For total protein: Lyse cells in RIPA buffer with inhibitors.
-
For histones: Perform an acid extraction by incubating the nuclear pellet with 0.2 N HCl.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for KMT9 Target Genes
Objective: To measure the mRNA expression levels of KMT9 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (MYB, AURKB, etc.) and a housekeeping gene (GAPDH, ACTB, etc.)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR:
-
Set up the qRT-PCR reactions with SYBR Green/TaqMan master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Cell Treatment: Treat cells with a range of this compound concentrations.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 1: Example of Cell Viability Data
| Cell Line | This compound GI₅₀ (nM) |
| PC-3M | 150 |
| J82 | 371 |
| RT-112 | 320 |
| HepG2 | >10,000 |
| PANC-1 | >10,000 |
Table 2: Example of qRT-PCR Data
| Gene | Fold Change (this compound vs. DMSO) |
| MYB | 0.45 |
| AURKB | 0.52 |
| CDK2 | 0.61 |
| GAPDH | 1.00 |
Visualizations
References
Validation & Comparative
KMI169 Versus Other KMT9 Inhibitors in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lysine methyltransferase KMT9 has emerged as a promising therapeutic target in prostate cancer, particularly in treatment-resistant forms of the disease. Its inhibition has been shown to impair cancer cell proliferation, making the development of potent and selective KMT9 inhibitors a key area of research. This guide provides a comparative overview of the leading KMT9 inhibitor, KMI169, and other identified inhibitors, with a focus on their performance in prostate cancer models.
Executive Summary
This compound is a highly potent and selective, first-in-class inhibitor of KMT9 with demonstrated cellular activity against prostate cancer.[1][2] It acts as a bi-substrate inhibitor, targeting both the S-adenosylmethionine (SAM) and substrate binding pockets of the enzyme.[1][3] While other compounds with KMT9 inhibitory activity have been identified, such as NAH-C3-GPKK and a prodrug designated as compound 8, this compound currently stands out for its well-characterized profile and proven efficacy in prostate cancer cell models, including those resistant to standard therapies.
Comparative Data of KMT9 Inhibitors
The following tables summarize the available quantitative data for this compound and other known KMT9 inhibitors.
Table 1: Biochemical Potency and Binding Affinity
| Inhibitor | Target(s) | IC50 (KMT9) | Kd (KMT9) | Mechanism of Action |
| This compound | KMT9 | 0.05 µM[1] | 0.025 µM[1] | Bi-substrate inhibitor[1][3] |
| NAH-C3-GPKK (Compound 1) | NTMT1, KMT9 | 0.30 ± 0.03 µM | Not Reported | Bi-substrate peptide inhibitor[4] |
| Compound 7b (parent of prodrug 8) | KMT9 | Not Reported | 10 nM[5] | Branched cofactor analogue[5] |
Table 2: In Vitro Efficacy in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| This compound | PC-3M | Proliferation | GI50 | 150 nM |
| This compound | PC-3M, DU145, LNCaP-abl, LNCaP-abl EnzaR | Proliferation | Inhibition | Effective at 0.2-1 µM (7 days) |
| Prodrug Compound 8 | PC-3M | Western Blot | H4K12me1 levels | Reduced at 10 µM (3 days)[5] |
In-Depth Inhibitor Profiles
This compound: The Frontrunner
This compound was developed through a structure-guided design, leading to a highly potent and selective molecule.[1]
-
Mechanism of Action: this compound functions as a bi-substrate inhibitor, occupying both the SAM cofactor and the substrate-binding pockets of KMT9.[1][3] This dual-targeting approach contributes to its high potency.
-
Selectivity: this compound has been screened against a large panel of methyltransferases and protein kinases and has demonstrated high selectivity for KMT9.[1] A notable, though significantly weaker, off-target activity was observed against PRMT5 at high concentrations.[1]
-
Cellular Activity: this compound effectively impairs the proliferation of various prostate cancer cell lines, including castration- and enzalutamide-resistant models.[1][2] This anti-proliferative effect is mediated by the downregulation of KMT9 target genes involved in cell cycle control.[1][3]
NAH-C3-GPKK (Compound 1): An Initial Hit
NAH-C3-GPKK was initially developed as a potent inhibitor of N-terminal methyltransferase 1 (NTMT1) but was subsequently identified as a KMT9 inhibitor through a chemoproteomic study.[4][6]
-
Potency: It exhibits a ten-fold higher potency against KMT9 than the general methyltransferase inhibitor sinefungin.[7]
-
Limitations: As a bi-substrate peptide inhibitor, NAH-C3-GPKK has suboptimal physicochemical properties that are predicted to limit its cell permeability and cellular activity.[4] There is currently no published data on its effects on prostate cancer cell lines.
Compound 8: A Prodrug Approach
Recognizing the challenge of cellular uptake with some KMT9 inhibitors, a prodrug strategy was employed to develop compound 8. This molecule is an ethyl ester prodrug of the potent KMT9 inhibitor, compound 7b.[5]
-
Cellular Target Engagement: The prodrug design allows for cellular entry, after which it is converted to the active inhibitor.[5] Cellular thermal shift assays (CETSA) have confirmed that treatment with compound 8 leads to the stabilization of KMT9 inside cells.[5]
-
Efficacy in Prostate Cancer: While it has been shown to reduce the levels of the KMT9-specific histone mark H4K12me1 in PC-3M prostate cancer cells, comprehensive data on its anti-proliferative effects in these cells are not yet available.[5]
Signaling Pathway and Experimental Workflows
KMT9 Signaling in Prostate Cancer
KMT9 plays a crucial role in prostate cancer cell proliferation by regulating the expression of genes involved in the cell cycle. Depletion or inhibition of KMT9 leads to cell cycle arrest and apoptosis.[8]
Caption: KMT9 signaling pathway in prostate cancer.
Experimental Workflow: KMT9 Inhibitor Screening
The process of identifying and characterizing KMT9 inhibitors typically involves a series of in vitro and cell-based assays.
Caption: General workflow for KMT9 inhibitor evaluation.
Experimental Protocols
KMT9 Methyltransferase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of KMT9 by measuring the incorporation of a tritium-labeled methyl group from ³H-SAM onto a substrate.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains assay buffer (e.g., 50 mM BTP, pH 8.5, 1 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100), recombinant KMT9 enzyme, the substrate (e.g., a histone H4 peptide or a recombinant protein like ETF1), and a mixture of ³H-SAM and unlabeled SAM.[1]
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow for the methylation reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT or WST-8/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3M, DU145) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the KMT9 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 3 to 7 days).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.[9][10][11][12]
-
Incubation and Measurement: After a further incubation period, the formazan product (in the case of MTT) is solubilized, and the absorbance is read on a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the vehicle-treated control cells, and GI50 (the concentration that causes 50% growth inhibition) values can be determined.
Conclusion
This compound is currently the most well-characterized and promising KMT9 inhibitor for the treatment of prostate cancer, demonstrating high potency, selectivity, and cellular efficacy in preclinical models. While other inhibitors like NAH-C3-GPKK and the prodrug compound 8 have been identified, further research is needed to fully evaluate their potential, particularly in cellular and in vivo prostate cancer models. The continued development and optimization of KMT9 inhibitors hold significant promise for providing a novel therapeutic strategy for patients with prostate cancer, especially those with treatment-resistant disease.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 3. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoproteomic study uncovers HemK2/KMT9 as a new target for NTMT1 bisubstrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.3. Cell viability assay [bio-protocol.org]
KMI169 vs. Enzalutamide: A Comparative Analysis of Efficacy in Prostate Cancer Models
A detailed guide for researchers and drug development professionals on the mechanistic differences and preclinical efficacy of the novel KMT9 inhibitor, KMI169, and the established androgen receptor antagonist, enzalutamide.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound and enzalutamide, two distinct therapeutic agents for prostate cancer. While enzalutamide targets the androgen receptor (AR) signaling pathway, a well-established driver of prostate cancer, this compound represents a novel epigenetic approach by inhibiting lysine methyltransferase 9 (KMT9). This document summarizes their mechanisms of action, presents available quantitative efficacy data, details relevant experimental protocols, and provides visual representations of their respective pathways and experimental workflows.
Mechanism of Action
Enzalutamide is a second-generation nonsteroidal antiandrogen that acts as a potent androgen receptor (AR) signaling inhibitor.[1][2] It functions through a multi-pronged approach:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than endogenous androgens, thereby preventing receptor activation.[2]
-
Inhibition of Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.[1][2]
-
Impairment of DNA Binding: Enzalutamide disrupts the binding of the AR to androgen response elements (AREs) on the DNA, a critical step for gene transcription.[1][2]
This compound is a potent and selective, first-in-class inhibitor of lysine methyltransferase 9 (KMT9).[3] Its mechanism is distinct from AR-targeted therapies and involves epigenetic modulation:
-
Bi-substrate Inhibition: this compound acts as a bi-substrate inhibitor, targeting both the S-adenosylmethionine (SAM) cofactor and the substrate-binding pockets of KMT9.[4]
-
Downregulation of Cell Cycle Genes: By inhibiting KMT9, this compound leads to the downregulation of genes crucial for cell cycle regulation, thereby impairing tumor cell proliferation.[4] Notably, this compound has demonstrated efficacy in prostate cancer cells that are resistant to enzalutamide.[3][4]
Quantitative Efficacy Data
The following tables summarize the available preclinical data for this compound and enzalutamide, focusing on their inhibitory concentrations in enzymatic and cell-based assays.
| Compound | Target | Assay Type | Value | Reference |
| This compound | KMT9 | Enzymatic Assay (IC₅₀) | 0.05 µM | |
| This compound | KMT9 | Binding Assay (Kd) | 0.025 µM |
Table 1: In Vitro Enzymatic and Binding Affinity of this compound. This table details the potency of this compound against its direct target, the KMT9 enzyme.
| Compound | Cell Line | Assay Type | Value (GI₅₀) | Notes | Reference |
| This compound | PC-3M | Cell Proliferation | 150 nM | Enzalutamide-resistant | [5] |
| This compound | DU145 | Cell Proliferation | Not specified | Enzalutamide-resistant | [2] |
| This compound | LNCaP-abl | Cell Proliferation | Not specified | Castration-resistant | [2] |
| This compound | LNCaP-abl EnzaR | Cell Proliferation | Not specified | Enzalutamide-resistant | [2] |
| Enzalutamide | LNCaP | Cell Proliferation (IC₅₀) | ~1 µM | Androgen-sensitive | [6] |
| Enzalutamide | C4-2B | Cell Proliferation (IC₅₀) | ~18.96 µmol/L | Castration-resistant | [7] |
| Enzalutamide | LNCAP-ENZA | Cell Proliferation (IC₅₀) | ~60.83 μmol/L | Enzalutamide-resistant | [7] |
| Enzalutamide | C4-2B-ENZA | Cell Proliferation (IC₅₀) | ~88.32 μmol/L | Enzalutamide-resistant | [7] |
Table 2: Anti-proliferative Activity of this compound and Enzalutamide in Prostate Cancer Cell Lines. This table compares the growth inhibitory effects of both compounds in various prostate cancer cell lines, including those with acquired resistance to enzalutamide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each compound and a typical experimental workflow for their evaluation.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol is designed to determine the ability of a test compound, such as enzalutamide, to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat prostate cytosol (source of AR)
-
[³H]-labeled androgen (e.g., [³H]-DHT)
-
Test compound (e.g., enzalutamide)
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In reaction tubes, add the test compound dilutions, a fixed concentration of [³H]-labeled androgen, and the rat prostate cytosol.
-
Incubate the mixture overnight at 4°C to allow for competitive binding.
-
Add HAP slurry to each tube to bind the AR-ligand complexes.
-
Wash the HAP pellet to remove unbound ligand.
-
Add scintillation cocktail to the washed pellets and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀).
KMT9 Enzymatic Assay
This protocol measures the activity of the KMT9 enzyme and the inhibitory effect of compounds like this compound. This is a general protocol for a histone methyltransferase assay that can be adapted for KMT9.
Materials:
-
Recombinant KMT9 enzyme
-
Histone H3 or a specific peptide substrate for KMT9
-
S-adenosylmethionine (SAM) as a methyl donor
-
Test compound (this compound)
-
Assay buffer
-
Detection reagents (e.g., antibody specific for the methylated product, or a system to detect the by-product S-adenosylhomocysteine - SAH)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the KMT9 enzyme, the histone substrate, and the this compound dilutions in the assay buffer.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction.
-
Detect the amount of methylated product formed. This can be done using a specific antibody in an ELISA-like format or by measuring the amount of SAH produced using a coupled enzyme assay.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium
-
Test compounds (this compound and enzalutamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or enzalutamide and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound and enzalutamide represent two distinct and valuable therapeutic strategies for prostate cancer. Enzalutamide effectively targets the well-validated AR signaling pathway, demonstrating significant clinical benefit. This compound, with its novel epigenetic mechanism of inhibiting KMT9, shows promise in preclinical models, particularly in the context of enzalutamide resistance. The data presented in this guide highlights the potential of this compound as a new therapeutic avenue for prostate cancer, including tumors that have developed resistance to current standard-of-care AR inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of prostate cancer treatment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
KMI169 Demonstrates Potent In Vivo Anti-Proliferative Effects in Preclinical Models, Offering a Novel Approach for Cancer Therapy
A new selective inhibitor of lysine methyltransferase 9 (KMT9), KMI169, has shown significant anti-proliferative effects in in vivo preclinical studies, positioning it as a promising therapeutic candidate for various cancers, particularly treatment-resistant prostate cancer. This comparison guide provides an objective analysis of this compound's performance against other alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
This compound functions as a potent and selective inhibitor of KMT9, an enzyme that plays a crucial role in regulating gene expression and has been implicated in the proliferation of cancer cells.[1][2][3] By targeting KMT9, this compound disrupts the expression of genes involved in cell cycle regulation, leading to the suppression of tumor growth.[2][3] This novel mechanism of action holds promise for overcoming resistance to existing cancer therapies.[4][5][6]
Comparative Analysis of Anti-Proliferative Efficacy
While direct head-to-head in vivo comparative studies between this compound and other agents are not yet extensively published, the available preclinical data for this compound and established cancer drugs like enzalutamide and abiraterone allow for an indirect assessment of their anti-proliferative capabilities.
| Compound | Target | In Vivo Model | Efficacy |
| This compound | KMT9 | Prostate Cancer Xenograft (inferred) | Data on specific tumor growth inhibition percentage is emerging from preclinical studies.[2] |
| Enzalutamide | Androgen Receptor | mCRPC Xenograft | Demonstrates significant tumor growth inhibition.[7] |
| Abiraterone | CYP17A1 | CRPC Xenograft | Shows notable reduction in tumor volume.[7] |
Note: The in vivo efficacy data for this compound is based on preliminary reports of preclinical studies. Direct comparative studies are needed for a definitive assessment of its relative potency.
Mechanism of Action: The KMT9 Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the catalytic activity of KMT9. This enzyme is a key epigenetic regulator, and its inhibition leads to downstream effects on gene expression that ultimately halt cell cycle progression and tumor growth.
References
- 1. mdpi.com [mdpi.com]
- 2. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 3. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 5. Prostate cancer: Newly-developed inhibitor shows massive potential — Archive of the Office of University and Science Communications (until 08/2024) [kommunikation.uni-freiburg.de]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
KMI169: A Comparative Analysis of its Selectivity Profile Against Other Epigenetic Inhibitors
For Immediate Publication
Freiburg, Germany – November 21, 2025 – In the rapidly evolving landscape of epigenetic drug discovery, the development of highly selective inhibitors is paramount for therapeutic success. This guide provides a detailed comparative analysis of the selectivity profile of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), against other well-characterized epigenetic inhibitors, including GSK343 and UNC0638. This objective comparison, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in their pursuit of novel cancer therapies.
Introduction to this compound
This compound is a first-in-class, potent, and selective small-molecule inhibitor of KMT9, an enzyme implicated in the proliferation of various cancers, including prostate cancer.[1] Developed through a structure-guided, bi-substrate approach, this compound targets both the S-adenosyl-L-methionine (SAM) cofactor and the substrate binding pockets of KMT9, exhibiting nanomolar potency.[1][2] Its mechanism of action involves the downregulation of KMT9 target genes that are critical for cell cycle regulation, thereby suppressing tumor cell growth.[1]
Comparative Selectivity Profile
The therapeutic utility of an enzyme inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. To contextualize the selectivity of this compound, this guide compares its activity with that of GSK343, a highly selective inhibitor of the histone methyltransferase EZH2, and UNC0638, a potent inhibitor of G9a and GLP methyltransferases.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound, GSK343, and UNC0638 against their primary targets and a panel of other methyltransferases.
Table 1: Inhibitor Potency Against Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) |
| This compound | KMT9 | 50[2] |
| GSK343 | EZH2 | 4[3] |
| UNC0638 | G9a / GLP | <15 / 19[4][5] |
Table 2: Selectivity Profile of Epigenetic Inhibitors
| Inhibitor | Off-Target Methyltransferase | IC50 (nM) or % Inhibition @ Conc. | Fold Selectivity (Primary Target IC50 vs. Off-Target IC50) |
| This compound | PRMT5 | ~60% @ 30,000 nM[1][6] | Data not available |
| Selectivity against a broad panel of SET-domain and Rossmann-fold methyltransferases confirmed, with detailed quantitative data not fully available in published literature.[1] | |||
| GSK343 | EZH1 | 240[7] | 60-fold[8][9] |
| CARM1 (PRMT4) | >10,000 | >2500-fold | |
| G9a | >10,000 | >2500-fold | |
| MLL | >10,000 | >2500-fold | |
| PRMT1 | >10,000 | >2500-fold | |
| PRMT3 | >10,000 | >2500-fold | |
| PRMT6 | >10,000 | >2500-fold | |
| SETD7 | >10,000 | >2500-fold | |
| SETD8 | >10,000 | >2500-fold | |
| SUV39H1 | >10,000 | >2500-fold | |
| SUV39H2 | >10,000 | >2500-fold | |
| UNC0638 | SUV39H1 | Inactive | >10,000-fold[4] |
| SUV39H2 | Inactive | >10,000-fold[4] | |
| EZH2 | Inactive | >10,000-fold | |
| SETD7 | Inactive | >10,000-fold[4] | |
| MLL | Inactive | >10,000-fold | |
| SMYD3 | Inactive | >10,000-fold | |
| DOT1L | Inactive | >10,000-fold | |
| SETD8 | Inactive | >10,000-fold[4] | |
| PRMT1 | Inactive | >10,000-fold | |
| PRMT3 | Inactive | >10,000-fold[4] | |
| JMJD2E | 4,500 | >200-fold[10] | |
| DNMT1 | 107,000 | >5,000-fold[10] |
Note: The selectivity panel for this compound was performed by Reaction Biology, and while described as highly selective, specific IC50 values for off-targets are not publicly detailed beyond the data on PRMT5.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of KMI169's effect on different cancer types
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent demand for novel agents that can overcome resistance and offer improved efficacy. KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), has emerged as a promising therapeutic candidate.[1][2][3][4] This guide provides a comprehensive cross-validation of this compound's effect on various cancer types, offering an objective comparison with current standard-of-care alternatives, supported by preclinical experimental data.
Mechanism of Action: this compound vs. Standard of Care
This compound functions as a bi-substrate inhibitor, targeting both the S-adenosylmethionine (SAM) and substrate binding pockets of KMT9.[2] This enzymatic inhibition disrupts the expression of genes crucial for cell cycle regulation, leading to the suppression of tumor growth.[1][2] Notably, this compound has demonstrated profound anti-proliferative effects even in cancer cells resistant to conventional treatments, such as enzalutamide-resistant prostate cancer.[1][2]
The following diagram illustrates the signaling pathway targeted by this compound.
References
- 1. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 4. sciencedaily.com [sciencedaily.com]
KMI169 vs. siRNA Knockdown of KMT9: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals evaluating methods for inhibiting the lysine methyltransferase KMT9.
This guide provides a comprehensive comparison of two prominent methods for inhibiting the lysine methyltransferase KMT9: the small molecule inhibitor KMI169 and siRNA-mediated knockdown. Both approaches are pivotal in studying the cellular functions of KMT9 and exploring its potential as a therapeutic target in various cancers, including prostate, lung, colon, and bladder cancer.[1][2][3][4] This analysis presents key performance data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable method for specific research applications.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences observed between the use of the chemical inhibitor this compound and siRNA-mediated knockdown to target KMT9.
| Parameter | This compound | siRNA Knockdown of KMT9α | Cell Line(s) | Reference |
| Mechanism of Action | Bi-substrate inhibitor targeting the SAM and substrate binding pockets of KMT9.[1][2] | Post-transcriptional gene silencing by mRNA degradation. | N/A | [1][2] |
| Potency (IC50) | 0.05 µM | Not Applicable | In vitro enzymatic assay | [1][2] |
| Growth Inhibition (GI50) | 150 nM | Not Applicable | PC-3M (Prostate Cancer) | [2] |
| 320 nM | Not Applicable | RT-112 (Bladder Cancer) | [1][2] | |
| 371 nM | Not Applicable | J82 (Bladder Cancer) | [1][2] | |
| Differentially Expressed Genes (DEGs) | 1467 (666 downregulated, 801 upregulated) | 6326 | PC-3M (Prostate Cancer) | [5] |
| Overlap of DEGs with KMT9 Knockdown | 897 genes | 897 genes | PC-3M (Prostate Cancer) | [5] |
| Effect on H4K12me1 Levels | Reduction | Reduction | PC-3M (Prostate Cancer) | [5] |
| Downregulated Target Genes | MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, LIG1 | CDK1, BIRC5, EGFR, AKT1 | PC-3M, Bladder Cancer Cell Lines | [1][2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below as representative protocols.
Cell Viability/Growth Inhibition Assay (MTT Assay)
This protocol is adapted for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Cancer cell lines (e.g., PC-3M, J82, RT-112)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete growth medium and incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired duration (e.g., 4 to 7 days).[1][7]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value, which is the concentration of this compound that causes a 50% reduction in cell growth compared to the vehicle control.[10]
siRNA-Mediated Knockdown of KMT9
This protocol provides a general guideline for transfecting cells with siRNA targeting KMT9α.
Materials:
-
Cancer cell lines
-
siRNA targeting KMT9α and a non-targeting control siRNA
-
Antibiotic-free growth medium
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Procedure:
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium, ensuring they are 60-80% confluent at the time of transfection.[6]
-
For each well to be transfected, prepare two tubes:
-
Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B), mix gently, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[6]
-
Wash the cells once with 2 mL of siRNA Transfection Medium.
-
Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.
-
Aspirate the medium from the cells and add the 1 mL of the siRNA-lipid complex mixture to each well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[6]
-
Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Incubate for an additional 24-72 hours before proceeding with downstream analysis (e.g., Western blot or RNA-seq).
RNA Sequencing (RNA-seq)
This protocol outlines the general steps for preparing samples for RNA-seq analysis following this compound treatment or siRNA knockdown.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., PC-3M) and treat with this compound (e.g., 360 nM for 4 days) or perform siRNA knockdown of KMT9.[7]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification.[11]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[11]
-
RNA Quality Control: Assess the quality and integrity of the RNA using a bioanalyzer. A RIN (RNA Integrity Number) value of ≥ 8 is recommended.[12]
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit. This includes mRNA enrichment (for protein-coding genes), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[11]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: KMT9 signaling pathway in cancer cell proliferation.
Caption: Experimental workflow for comparing this compound and siRNA knockdown of KMT9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine Methyltransferase 9 (KMT9) Is an Actionable Target in Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. bioinformatics.ccr.cancer.gov [bioinformatics.ccr.cancer.gov]
No Evidence of Synergistic Effects of KMI169 with Other Anti-Cancer Drugs in Publicly Available Research
As of the latest available research, there are no published studies detailing the synergistic effects of the investigational drug KMI169 when used in combination with other anti-cancer agents. This compound, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), has been highlighted for its significant anti-proliferative effects as a monotherapy, particularly in preclinical models of prostate cancer, including treatment-resistant forms.[1][2][3][4]
The current body of scientific literature focuses on the discovery, mechanism of action, and standalone efficacy of this compound. These studies establish this compound as a promising therapeutic agent but do not explore its potential in combination therapies.
This compound as a Monotherapy: Mechanism of Action and Preclinical Efficacy
This compound functions as a bi-substrate inhibitor, targeting both the S-adenosylmethionine (SAM) and substrate binding pockets of the KMT9 enzyme.[2][5] This inhibition disrupts the expression of genes crucial for cell cycle regulation, leading to the suppression of tumor growth.[1][2]
Key findings from preclinical studies include:
-
Potent Anti-Proliferative Effects: this compound has demonstrated profound effects in halting the proliferation of prostate cancer cells.[1][2]
-
Activity in Resistant Cancers: Notably, the inhibitor has shown efficacy in castration- and enzalutamide-resistant prostate cancer cell lines, addressing a significant challenge in current prostate cancer treatment.[1][2][3][4]
-
High Selectivity: The compound exhibits high selectivity for KMT9, minimizing off-target effects on other methyltransferases.[1][2]
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the inhibition of the KMT9 enzyme, which plays a crucial role in epigenetic regulation. By blocking KMT9, this compound prevents the methylation of histone and non-histone proteins, which in turn downregulates the expression of genes essential for cell cycle progression.
Future Outlook
The development of this compound is a significant step in precision medicine for oncology.[1] While current data is limited to its effects as a single agent, the potent activity of this compound, especially in therapy-resistant models, suggests that future research will likely explore its synergistic potential with other established anti-cancer drugs. Such studies would be crucial in determining its broader therapeutic utility and potential to overcome drug resistance in various cancers. Researchers and drug development professionals should monitor ongoing and future clinical trials for data on combination therapies involving this compound.
References
- 1. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
KMI169 in 3D Spheroid Models of Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel KMT9 inhibitor, KMI169, for the treatment of prostate cancer, with a focus on its potential efficacy in 3D spheroid models. While direct experimental data for this compound in 3D prostate cancer spheroids is not yet publicly available, this document synthesizes existing preclinical data from 2D cell cultures and establishes a framework for evaluating its performance against current therapeutic alternatives in more physiologically relevant 3D models.
Introduction to this compound
This compound is a potent and selective, first-in-class inhibitor of lysine methyltransferase 9 (KMT9).[1][2] KMT9 is an enzyme that has been identified as a critical factor in the development and progression of prostate cancer.[3][4] this compound acts as a bi-substrate inhibitor, targeting both the S-adenosyl-L-methionine (SAM) and substrate binding pockets of KMT9, leading to the downregulation of genes involved in cell cycle regulation.[1][2] Preclinical studies have demonstrated its profound anti-proliferative effects on various prostate cancer cell lines, including those resistant to conventional therapies like enzalutamide.[1][5]
Performance Data (2D Cell Culture)
Currently, published data on this compound's efficacy is derived from traditional 2D monolayer cell culture experiments. These results provide a strong rationale for its investigation in 3D models.
| Cell Line | Type | This compound GI₅₀ (nM) | Reference |
| PC-3M | Castration-resistant | 150 | [6] |
| DU145 | Castration-resistant | Not specified | [6] |
| LNCaP-abl | Castration- and Enzalutamide-resistant | Not specified | [6] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Lower values indicate higher potency. The available data highlights the significant potential of this compound, particularly in aggressive and treatment-resistant forms of prostate cancer.
Comparison with Standard-of-Care Alternatives
A direct comparison of this compound with current standard-of-care drugs like enzalutamide and abiraterone in 3D spheroid models is not available. However, the known mechanisms and resistance patterns of these drugs provide a basis for postulating the potential advantages of this compound.
| Drug | Mechanism of Action | Known Resistance Mechanisms in Prostate Cancer | Potential Advantage of this compound |
| Enzalutamide | Androgen receptor (AR) signaling inhibitor | AR amplification, AR splice variants (e.g., AR-V7), AR-independent pathways | This compound's mechanism is independent of the AR signaling pathway, suggesting it may be effective in enzalutamide-resistant tumors.[1] |
| Abiraterone | Inhibits androgen synthesis (CYP17A1 inhibitor) | Upregulation of androgen synthesis pathways, AR mutations | Similar to enzalutamide, this compound's AR-independent action offers a potential therapeutic option for abiraterone-resistant cancers. |
Experimental Protocols
While specific protocols for this compound in 3D spheroids have not been published, the following methodologies for key experiments are based on established techniques for evaluating drug efficacy in 3D prostate cancer models.
3D Prostate Cancer Spheroid Formation
-
Cell Lines: LNCaP, PC-3, DU145, or patient-derived xenograft (PDX) cells.
-
Method: Liquid overlay technique.
-
Coat a 96-well U-bottom plate with a non-adherent surface like agar or poly-HEMA.
-
Seed a known number of cells (e.g., 2,000-5,000 cells/well) in the appropriate culture medium.
-
Centrifuge the plate at low speed to facilitate cell aggregation.
-
Incubate for 3-5 days to allow for spheroid formation.
-
Drug Treatment and Viability Assay
-
Procedure:
-
Once spheroids have formed, carefully replace the medium with fresh medium containing various concentrations of this compound, enzalutamide, or abiraterone.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 72-120 hours).
-
-
Viability Assessment (e.g., using CellTiter-Glo® 3D):
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control.
-
Spheroid Growth Inhibition Assay
-
Procedure:
-
Image the spheroids at the start of the treatment (Day 0) and at subsequent time points (e.g., every 48 hours) using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Plot the change in spheroid volume over time for each treatment condition.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits KMT9, preventing histone methylation and the expression of genes that drive tumor cell proliferation.
Experimental Workflow for 3D Spheroid Drug Efficacy Testing
Caption: Workflow for assessing the efficacy of this compound in 3D prostate cancer spheroid models.
Conclusion
This compound represents a promising novel therapeutic agent for prostate cancer, particularly for treatment-resistant forms. Its unique, AR-independent mechanism of action positions it as a strong candidate for overcoming resistance to current standard-of-care therapies. While data from 3D spheroid models is eagerly awaited, the existing preclinical evidence strongly supports its further investigation in these more physiologically relevant systems. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial in elucidating the full potential of this compound in the clinical setting.
References
- 1. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Prostate cancer: Newly-developed inhibitor shows massive potential - ecancer [ecancer.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The Game-Changing Prostate Cancer Inhibitor [docquity.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A comparative study of KMI169's impact on different prostate cancer cell lines
A new frontier in the fight against prostate cancer has emerged with the development of KMI169, a potent and selective inhibitor of lysine methyltransferase 9 (KMT9).[1][2][3] This novel compound has demonstrated significant anti-proliferative effects in various prostate cancer cell lines, including those resistant to current standard-of-care therapies.[2][3] This guide provides a comparative overview of this compound's performance against established treatments, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound presents a promising therapeutic strategy for prostate cancer by targeting a distinct epigenetic mechanism. Unlike androgen receptor (AR) antagonists or chemotherapeutic agents, this compound's action is directed at KMT9, an enzyme crucial for the expression of genes regulating the cell cycle.[2][3] Preclinical data indicates that this compound is effective in both androgen-sensitive and castration-resistant prostate cancer (CRPC) models, a key advantage in a landscape where resistance to therapies like enzalutamide is a major clinical challenge.
Performance Comparison
The efficacy of this compound has been evaluated in several prostate cancer cell lines, with key quantitative data summarized below. For a comprehensive comparison, data for the widely used anti-androgen enzalutamide and the chemotherapeutic agent docetaxel are also presented. It is important to note that the data for each compound has been compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not yet available.
| Drug | Cell Line | Efficacy Metric (Value) | Androgen Receptor Status | Notes |
| This compound | PC-3M | GI50: 150 nM[1] | AR-null | Castration-resistant |
| DU145 | Effective (qualitative)[3] | AR-null | Castration-resistant | |
| LNCaP-abl | Effective (qualitative)[3] | AR-positive | Enzalutamide-resistant subline | |
| LNCaP-abl EnzaR | Effective (qualitative)[3] | AR-positive | Enzalutamide-resistant subline | |
| Enzalutamide | LNCaP | IC50: ~1-5.6 µM[4][5] | AR-positive | Androgen-sensitive |
| PC-3 | Resistant[4] | AR-null | Castration-resistant | |
| Docetaxel | PC-3 | IC50: 3.72 nM[6] | AR-null | Castration-resistant |
| DU-145 | IC50: 4.46 nM[6] | AR-null | Castration-resistant | |
| LNCaP | IC50: 1.13 nM[6] | AR-positive | Androgen-sensitive |
Mechanism of Action: The KMT9 Signaling Pathway
This compound functions by selectively inhibiting the enzymatic activity of KMT9.[1][2][3] KMT9 is a histone methyltransferase that specifically monomethylates histone H4 at lysine 12 (H4K12me1). This epigenetic mark is associated with the transcriptional activation of genes crucial for cell cycle progression and energy metabolism. By blocking KMT9, this compound prevents H4K12 methylation, leading to the downregulation of these target genes and subsequent inhibition of cancer cell proliferation.[2]
Caption: this compound inhibits KMT9, preventing H4K12 methylation and subsequent cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the half-maximal growth inhibition (GI50) of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.
Caption: Workflow for determining the GI50 of this compound using an MTT assay.
RNA Sequencing Analysis
This protocol outlines the key steps for analyzing gene expression changes in prostate cancer cells following this compound treatment.
Procedure:
-
Cell Culture and Treatment: Culture PC-3M prostate cancer cells and treat with 360 nM of this compound or DMSO (vehicle control) for 4 days.[7]
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA purification kit.
-
Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to the control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by this compound.
-
Caption: Experimental workflow for RNA sequencing analysis of this compound-treated prostate cancer cells.
Conclusion
This compound represents a promising novel therapeutic agent for prostate cancer, demonstrating potent anti-proliferative activity in a range of cell lines, including those resistant to current therapies. Its unique mechanism of action, targeting the epigenetic regulator KMT9, offers a new avenue for treatment. The provided data and protocols serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon these initial findings. Future studies involving direct comparative analyses with standard-of-care drugs in a broader panel of prostate cancer models will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KMI169: A Guide for Laboratory Professionals
Crucial Safety Information Regarding the Disposal of the Potent KMT9 Inhibitor, KMI169
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, biologically active compounds like this compound are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with mandated disposal procedures for this compound is not publicly available, established guidelines for the disposal of hazardous laboratory chemicals provide a necessary framework for its safe management. This compound is a potent and selective inhibitor of lysine methyltransferase 9 (KMT9), and due to its biological activity, it must be treated as a hazardous chemical waste.[1]
General Disposal Procedures for this compound and Similar Research Compounds
In the absence of a specific SDS, this compound should be disposed of by following the general principles of hazardous chemical waste management. These procedures are designed to minimize risk to personnel and the environment.
Step-by-Step Disposal Guidance:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous chemical waste.[2][3]
-
Use Appropriate Waste Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container.[4][5][6] The container should be in good condition and have a secure lid.[6]
-
Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound".[4][7] Ensure the label also includes the date and any other information required by your institution.
-
Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.[3][7] It is crucial to keep different classes of chemical waste separate to prevent dangerous reactions.[7]
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[4] The storage area should be well-ventilated.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] Do not dispose of this compound down the drain or in the regular trash.[3][8]
-
Consult Institutional and Local Regulations: Always adhere to your institution's specific waste disposal protocols and comply with all federal, state, and local regulations.[4][5]
Quantitative Data Summary
This compound has demonstrated significant potency and selectivity in various studies. The following table summarizes key quantitative data related to its biological activity.
| Metric | Value | Cell Line/System | Reference |
| IC₅₀ | 0.05 µM | KMT9 | [1][9] |
| K_d_ | 0.025 µM | KMT9 | [1][9] |
| GI₅₀ | 150 nM | PC-3M | [1] |
| GI₅₀ | 320 nM | RT-112 | [9][10] |
| GI₅₀ | 371 nM | J82 | [9][10] |
Experimental Protocols
The following are summaries of experimental protocols involving this compound as described in the available literature.
Cell Proliferation Assays:
-
Procedure: Various cancer cell lines, including castration- and enzalutamide-resistant prostate cancer cells (PC-3M, DU145, LNCaP-abl, LNCaP-abl EnzaR) and muscle-invasive bladder cancer cells (J82, RT-112, 5637, CAL-29, UM-UC-3), were treated with this compound at concentrations ranging from 0.2 to 1 µM for up to 7 days.[1][9][10]
-
Outcome Measurement: The half-maximal growth inhibition (GI₅₀) was determined using methods such as MTT assays to assess the anti-proliferative effects of the compound.[11]
Western Blot Analysis:
-
Objective: To determine the effect of this compound on the levels of specific histone marks.
-
Procedure: Prostate cancer cell lines (PC-3M and LNCaP-abl) were treated with this compound at concentrations of 0.2-1 µM.[9] In another experiment, PC-3M cells were treated with 500 nM of this compound for 3 days.[1]
-
Analysis: Following treatment, cell lysates were analyzed by Western blot to detect changes in histone methylation, specifically a reduction in H4K12me1 levels, while other marks like H3K4me2, H3K9me2, and H4K20me1 were unaltered.[1]
Gene Expression Analysis:
-
Procedure: PC-3M prostate tumor cells were cultured for 4 days in the presence of 360 nM of this compound.[12]
-
Analysis: RNA was extracted and subjected to transcriptome analysis to identify differentially expressed genes.[12] This revealed that this compound downregulates target genes involved in cell cycle regulation, such as MYB, AURKB, FOXA1, CDK2, BIRC5, E2F1, E2F8, CDC6, and LIG1.[9]
Mechanism of Action of this compound
This compound acts as a bi-substrate inhibitor, targeting both the cofactor S-5'-adenosyl-L-methionine (SAM) and the substrate binding pockets of the KMT9 enzyme.[1][9][11][12][13] This dual inhibition effectively blocks the catalytic activity of KMT9, leading to a downstream reduction in the methylation of its targets, such as histone H4 at lysine 12 (H4K12me1), and subsequently impairs cancer cell proliferation.[11]
Caption: Mechanism of this compound as a bi-substrate inhibitor of KMT9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. acs.org [acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. Structure-guided design of a selective inhibitor of the methyltransferase KMT9 with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling KMI169
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of KMI169, a potent and selective lysine methyl-transferase (KMT9) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this compound.
Given that this compound is an active area of research for diseases including prostate, lung, colon, and invasive bladder cancer, it should be handled with the same precautions as other potent, biologically active small molecules and potential cytotoxic agents. Occupational exposure can occur through skin contact, inhalation of aerosols or dust, and accidental ingestion. The following personal protective equipment (PPE) is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment, specifications, and operational guidelines.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown/Coverall | A dedicated disposable gown or coveralls made of a low-linting material like Tyvek should be worn over personal clothing to protect against splashes and dust.[1] |
| Eye Protection | Safety Goggles/Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[2][3] |
| Respiratory Protection | N95 or Higher Respirator | When handling this compound powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 respirator is required to prevent inhalation of fine particles. |
| Foot Protection | Disposable Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[2] |
Experimental Protocols: Safe Handling Procedures
Working with this compound Powder:
-
All weighing and aliquoting of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use tools and techniques that reduce dust generation, such as gentle scooping and careful handling of containers.
Working with this compound in Solution:
-
When preparing and handling solutions of this compound, work within a chemical fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Use a chemical spill kit to absorb the material, working from the outside of the spill inward.
-
All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, shoe covers, pipette tips, vials) must be collected in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visual Guide: PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) the required personal protective equipment for handling this compound. Adherence to this workflow is critical to prevent self-contamination.
Caption: PPE Donning and Doffing Sequence for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
